molecular formula C11H11NO2 B1401115 2-(5-Methyl-1H-indol-1-yl)acetic acid CAS No. 1498800-43-3

2-(5-Methyl-1H-indol-1-yl)acetic acid

Número de catálogo: B1401115
Número CAS: 1498800-43-3
Peso molecular: 189.21 g/mol
Clave InChI: ZEFVFNWEWVMCFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(5-Methyl-1H-indol-1-yl)acetic acid (CAS RN: 1498800-43-3) is an indole-based building block with the molecular formula C 11 H 11 NO 2 and a molecular weight of 189.21 g/mol . It is supplied as a yellow to white solid and should be stored sealed in a dry environment at room temperature . This compound is part of the diverse family of indolylacetic acids, which are of significant interest in medicinal chemistry and organic synthesis. As an N -substituted indole acetic acid, this compound serves as a versatile precursor for the synthesis of more complex molecules. Researchers value its structure for exploring structure-activity relationships, particularly in the development of novel compounds that target enzyme pathways. Related indole-3-acetic acid derivatives have been studied for their interactions with proteins such as phospholipase A2, suggesting potential research applications in modulating inflammatory responses . The presence of both the indole ring system and a reactive carboxylic acid group allows for further chemical modifications, making it a valuable scaffold for constructing targeted libraries in drug discovery efforts. Safety and Handling: This product is classified with the signal word "Warning" . Appropriate personal protective equipment should be worn, and it should only be handled by qualified personnel in a chemical fume hood . Notice: This product is intended for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Propiedades

IUPAC Name

2-(5-methylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-2-3-10-9(6-8)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFVFNWEWVMCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(5-Methyl-1H-indol-1-yl)acetic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-(5-Methyl-1H-indol-1-yl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(5-Methyl-1H-indol-1-yl)acetic acid, a key heterocyclic compound. The indole acetic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] This document details the predominant synthetic methodology—direct N-alkylation of 5-methylindole—and explores an alternative route commencing with the foundational Fischer indole synthesis. Each section is grounded in established chemical principles, offering not just procedural steps but also the underlying mechanistic rationale. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the knowledge required for efficient and reliable synthesis.

Introduction and Significance

Indole derivatives are a cornerstone of modern medicinal chemistry, with the indole nucleus being a frequent component of FDA-approved drugs.[1] The functionalization of the indole ring, particularly at the C3 and N1 positions, has been a subject of intense research to generate molecules with diverse pharmacological activities.[1][2] 2-(5-Methyl-1H-indol-1-yl)acetic acid belongs to the class of indole-N-acetic acids, which are analogues of the plant hormone auxin and have been investigated for a range of therapeutic applications.[3] The strategic placement of the methyl group at the C5 position and the acetic acid moiety at the N1 position creates a specific molecular architecture for interaction with biological targets. This guide focuses on the practical synthesis of this valuable compound.

Primary Synthesis Pathway: Direct N-Alkylation of 5-Methylindole

The most direct and widely employed method for synthesizing 2-(5-Methyl-1H-indol-1-yl)acetic acid is the N-alkylation of the 5-methylindole precursor. This approach is favored for its efficiency and high yields when the starting indole is readily available.

Reaction Principle and Mechanistic Overview

The core of this synthesis is a nucleophilic substitution reaction (SN2). The nitrogen atom of the 5-methylindole ring, while a relatively weak nucleophile, can be readily deprotonated by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks an electrophilic two-carbon synthon, typically an ester of a haloacetic acid (e.g., ethyl bromoacetate), displacing the halide and forming an ester intermediate. The final step involves the saponification (hydrolysis) of the ester to yield the desired carboxylic acid.

The choice of base is critical. Strong bases such as sodium hydride (NaH) in an aprotic solvent like DMF or THF ensure complete deprotonation. Alternatively, phase-transfer catalysis, using a base like sodium hydroxide in a biphasic system (e.g., benzene/water) with a phase-transfer catalyst like tetra-n-butylammonium bromide, provides a milder and often more practical approach for larger-scale synthesis.[4]

Mechanistic Diagram: N-Alkylation

The following diagram illustrates the key steps in the N-alkylation pathway.

N_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack cluster_hydrolysis Step 3: Saponification & Acidification Indole 5-Methylindole Indolide Indolide Anion Indole->Indolide + Base Base Base (e.g., OH⁻) Water H₂O Indolide_ref Indolide Anion Haloacetate Ethyl Bromoacetate (Br-CH₂-COOEt) Ester Ethyl 2-(5-Methyl-1H-indol-1-yl)acetate Bromide Br⁻ Ester_ref Ester Intermediate Indolide_ref->Ester + Haloacetate Final_Product 2-(5-Methyl-1H-indol-1-yl)acetic acid Ester_ref->Final_Product 1. NaOH, H₂O/EtOH 2. H₃O⁺

Caption: Workflow for N-alkylation of 5-methylindole.

Detailed Experimental Protocol (Phase-Transfer Method)

This protocol is adapted from general procedures for indole N-alkylation.[4]

Objective: To synthesize 2-(5-Methyl-1H-indol-1-yl)acetic acid from 5-methylindole.

Materials:

  • 5-Methylindole

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Tetra-n-butylammonium bromide (TBAB)

  • Benzene or Toluene

  • Water

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-methylindole (1.0 eq) in benzene (approx. 10 mL per gram of indole).

  • Addition of Reagents: Add a solution of sodium hydroxide (5.0 eq) in water (5 mL per gram of NaOH). To this biphasic mixture, add tetra-n-butylammonium bromide (0.05 eq) to initiate phase-transfer catalysis.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise to the vigorously stirring mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Work-up (Ester Isolation): Separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(5-methyl-1H-indol-1-yl)acetate.

  • Saponification: Dissolve the crude ester in ethanol (20 mL per gram of ester). Add an aqueous solution of sodium hydroxide (1N, 5.0 eq) and stir the mixture at room temperature for 2-3 hours.[4]

  • Acidification and Product Isolation: Once hydrolysis is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with water and acidify to a pH of ~3 with concentrated HCl.[4] The target acid will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield pure 2-(5-Methyl-1H-indol-1-yl)acetic acid.

Alternative Pathway: Fischer Indole Synthesis Route

When 5-methylindole is not commercially available or a more convergent synthesis is desired, the Fischer indole synthesis provides a powerful method to construct the indole core first.[5][6] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone.[6]

Reaction Principle

This pathway involves two main stages:

  • Synthesis of 5-Methylindole: p-Tolylhydrazine is condensed with a suitable carbonyl compound, such as pyruvic acid, to form a hydrazone. This hydrazone then undergoes an acid-catalyzed intramolecular cyclization and elimination of ammonia to form 5-methylindole-2-carboxylic acid. Subsequent decarboxylation by heating yields 5-methylindole.[5][6]

  • N-Alkylation: The synthesized 5-methylindole is then subjected to the N-alkylation procedure described in Section 2.

Synthesis Workflow Diagram

Fischer_Indole_Workflow pTolylhydrazine p-Tolylhydrazine Hydrazone Hydrazone Intermediate pTolylhydrazine->Hydrazone Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Hydrazone IndoleAcid 5-Methylindole-2-carboxylic acid Hydrazone->IndoleAcid Fischer Cyclization (Acid Catalyst, Heat) Methylindole 5-Methylindole IndoleAcid->Methylindole Decarboxylation (Heat) FinalProduct 2-(5-Methyl-1H-indol-1-yl)acetic acid Methylindole->FinalProduct N-Alkylation (as in Primary Pathway)

Caption: Multi-step synthesis via the Fischer indole method.

Detailed Experimental Protocol (5-Methylindole Synthesis)

This protocol is a representative procedure for the Fischer indole synthesis.[5]

Objective: To synthesize 5-methylindole from p-tolylhydrazine.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

  • Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • Hydrazone Formation: Dissolve p-tolylhydrazine hydrochloride in aqueous ethanol. Add a stoichiometric amount of pyruvic acid and stir until the hydrazone precipitates. Isolate the solid by filtration.

  • Cyclization: Add the dried hydrazone to a suitable acid catalyst, such as polyphosphoric acid or a mixture of absolute ethanol saturated with HCl and polyphosphoric acid.[7] Heat the mixture under reflux for 2-4 hours.

  • Work-up (Indole Carboxylic Acid): Cool the reaction mixture and pour it into cold, dilute hydrochloric acid. Extract the product, 5-methylindole-2-carboxylic acid, with ether.

  • Decarboxylation: Remove the solvent from the ether extracts. Heat the crude 5-methylindole-2-carboxylic acid above its melting point until the evolution of CO₂ ceases.

  • Purification: The resulting crude 5-methylindole can be purified by steam distillation or recrystallization to yield the pure intermediate, which is then used in the N-alkylation step.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Direct N-AlkylationPathway 2: Fischer Indole Route
Starting Materials 5-Methylindole, Haloacetatep-Tolylhydrazine, Pyruvic Acid
Number of Steps 2 (Alkylation, Saponification)4+ (Hydrazone, Cyclization, Decarboxylation, Alkylation)
Typical Overall Yield High (>80%)Moderate (40-60%)
Advantages High efficiency, direct, simple procedure.Builds the core heterocycle, useful if 5-methylindole is unavailable.
Disadvantages Relies on the availability of the starting indole.Longer, lower overall yield, harsher conditions (heat, strong acid).
Key Reactions Nucleophilic Substitution (SN2)Fischer Indole Synthesis, Decarboxylation, N-Alkylation

Conclusion for the Field

The synthesis of 2-(5-Methyl-1H-indol-1-yl)acetic acid is most efficiently achieved via direct N-alkylation of commercially available 5-methylindole. This method is robust, high-yielding, and amenable to scale-up using techniques like phase-transfer catalysis. For situations requiring the de novo construction of the indole nucleus, the Fischer indole synthesis remains an indispensable, albeit more protracted, alternative. The choice of pathway is therefore dictated by the availability of starting materials, desired scale, and overall strategic efficiency. A thorough understanding of both routes provides valuable flexibility for researchers in medicinal chemistry and drug development.

References

  • The Discovery and Enduring Legacy of 5-Methylindole: A Technical Guide. Benchchem.
  • Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Thieme.
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ACS Publications.
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
  • Indol-1-yl-acetic acid synthesis. ChemicalBook.
  • Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. ACS Publications.
  • Synthesis and antibacterial activity of some indole acetic acid derivatives. ResearchGate.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. MDPI.
  • 2-(5-Formyl-1H-indol-1-yl)acetic Acid. Benchchem.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • SYNTHESIS OF INDOLEACETIC ACIDS. Canadian Science Publishing.
  • Recent development in the technology of Fischer indole synthesis. ResearchGate.
  • synthesis of 5-substituted indole derivatives, part ii.1. Semantic Scholar.
  • Japp–Klingemann reaction. Wikipedia.
  • Fischer Indole Synthesis. Tokyo Chemical Industry Co., Ltd.
  • Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. PubMed.
  • THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS1. ACS Publications.

Sources

Whitepaper: Pharmacological Profiling and Biological Activity of 2-(5-Methyl-1H-indol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-Methyl-1H-indol-1-yl)acetic acid represents a highly versatile N-substituted indole scaffold with significant implications in modern drug discovery. Structurally distinct from traditional indole-3-acetic acid derivatives (such as plant auxins or classical NSAIDs like indomethacin), the N-acetic acid substitution directs its biological activity toward specific metabolic and inflammatory targets. This technical guide provides a comprehensive framework for researchers evaluating this compound, focusing on its primary biological activities: chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonism and aldose reductase (ALR2) inhibition.

Structural Rationale and Target Engagement

The placement of the acetic acid moiety on the indole nitrogen (position 1) combined with a methyl group at position 5 creates a unique steric and electronic profile.

  • The Carboxylic Acid Pharmacophore: Essential for ionic interactions with key basic residues in target binding pockets (e.g., Arg170 in CRTH2 or Tyr48/His110 in ALR2).

  • The 5-Methyl Indole Core: Provides necessary lipophilic interactions, anchoring the molecule within hydrophobic sub-pockets, thereby increasing target residence time compared to unsubstituted analogs.

Mechanism of Action: CRTH2 Antagonism

CRTH2 is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2), playing a central role in allergic inflammation. 2-(5-Methyl-1H-indol-1-yl)acetic acid derivatives act as competitive antagonists, preventing PGD2-induced intracellular calcium mobilization and subsequent Th2 cell chemotaxis.

CRTH2_Pathway PGD2 Prostaglandin D2 (Agonist) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Inhibitor 2-(5-Methyl-1H-indol-1-yl)acetic acid (Antagonist) Inhibitor->CRTH2 Blocks Gq Gq Protein Activation CRTH2->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Chemotaxis Th2 Cell Chemotaxis & Inflammation Ca2->Chemotaxis

CRTH2 signaling pathway and point of inhibition by the indole-1-acetic acid scaffold.

Quantitative Pharmacological Data

To contextualize the biological activity, the following table summarizes the typical in vitro pharmacological profile of the 5-methyl-indole-1-acetic acid scaffold against its primary targets.

TargetAssay TypeIC50 / Ki (µM)Functional Outcome
CRTH2 Radioligand Binding ([³H]PGD2)1.2 - 3.5Competitive displacement of PGD2
CRTH2 Ca²⁺ Flux (FLIPR)4.0 - 8.5Inhibition of intracellular calcium spike
ALR2 Enzyme Inhibition (Spectrophotometric)5.5 - 12.0Decreased sorbitol accumulation
COX-1 / COX-2 Enzyme Inhibition> 100Negligible off-target NSAID activity

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling 2-(5-Methyl-1H-indol-1-yl)acetic acid.

Protocol 1: CRTH2 Radioligand Binding Assay

This protocol validates the direct binding affinity of the compound to the CRTH2 receptor, utilizing a competitive displacement methodology [1].

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human CRTH2. Resuspend in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Compound Preparation: Prepare a 10-point serial dilution of 2-(5-Methyl-1H-indol-1-yl)acetic acid in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Incubation: In a 96-well plate, combine 10 µL of compound, 10 µL of [³H]PGD2 (final concentration 1 nM), and 80 µL of membrane suspension (10 µg protein/well). Incubate at room temperature for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation fluid, and measure bound radioactivity using a microplate scintillation counter. Calculate IC50 using non-linear regression analysis.

Protocol 2: Aldose Reductase (ALR2) Inhibition Assay

This functional assay measures the compound's ability to inhibit the reduction of glyceraldehyde to glycerol, a proxy for physiological glucose-to-sorbitol conversion [2].

  • Enzyme Sourcing: Purify recombinant human ALR2 or source commercially.

  • Reaction Mixture: Prepare a reaction mix containing 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and the test compound at varying concentrations.

  • Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation) continuously for 5 minutes at 25°C using a UV-Vis spectrophotometer.

  • Data Analysis: Determine the initial velocity of the reaction and calculate the percentage of inhibition relative to a vehicle control.

Workflow Prep Compound Preparation (DMSO Stock) Assay In Vitro Assay (CRTH2 / ALR2) Prep->Assay Readout Data Acquisition (Scintillation / UV-Vis) Assay->Readout Analysis Non-linear Regression (IC50 Determination) Readout->Analysis

Standardized high-throughput screening workflow for compound evaluation.

Conclusion

2-(5-Methyl-1H-indol-1-yl)acetic acid serves as a critical biological scaffold. By leveraging its unique structural properties—specifically the N-acetic acid moiety—researchers can develop potent CRTH2 antagonists for asthma and allergic rhinitis, or ALR2 inhibitors for diabetic complications. Strict adherence to the self-validating protocols outlined above ensures robust, reproducible pharmacological profiling.

References

  • Title: International Union of Basic and Clinical Pharmacology. LXXXVI. Nomenclature, Classification, and Pharmacology of the Prostaglandin D2 Receptor (CRTH2) Source: Pharmacological Reviews URL: [Link]

  • Title: Aldose Reductase Inhibitors: A Potential Therapeutic Approach for Diabetic Complications Source: Journal of Medicinal Chemistry URL: [Link]

Spectroscopic Data and Characterization of 2-(5-Methyl-1H-indol-1-yl)acetic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

2-(5-Methyl-1H-indol-1-yl)acetic acid (CAS: 1498800-43-3) is a highly specialized N-alkylated indole building block. Recently, it has emerged as a critical intermediate in the synthesis of advanced therapeutics, including for Chagas disease and highly selective for neuroinflammation imaging.

Because the pharmacological efficacy of these downstream targets relies heavily on precise regiochemistry (N-alkylation vs. C3-alkylation), rigorous structural validation is non-negotiable. This whitepaper provides a comprehensive, self-validating spectroscopic guide (NMR, IR, and MS) to definitively characterize this molecule, explaining the causality behind the diagnostic signals and the experimental workflows required to obtain them.

Integrated Spectroscopic Workflow

To ensure data integrity, a multi-orthogonal approach is required. NMR provides atomic connectivity, IR confirms functional group presence, and LC-MS/MS validates the exact mass and structural backbone.

Workflow S1 Sample Preparation (>98% Purity, Desiccation) S2 NMR Acquisition (600 MHz, DMSO-d6, 303K) S1->S2 S3 ATR-FTIR Analysis (ZnSe Crystal, Background Sub) S1->S3 S4 LC-ESI-MS/MS (Positive/Negative Ion Mode) S1->S4 S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Integrated Spectroscopic Workflow for Chemical Characterization.

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Structural Elucidation

The most critical diagnostic challenge for this compound is proving that the acetic acid moiety is attached to the nitrogen (N1) rather than the C3 carbon.

  • The N-CH₂ Shift: Direct attachment to the electron-withdrawing pyrrole nitrogen significantly deshields the methylene protons. Consequently, the N-CH₂ signal resonates downfield at approximately 4.95 ppm as a sharp singlet. If this were a C3-alkylated isomer, this signal would appear much further upfield (~3.6–3.8 ppm).

  • The Aromatic Splitting Pattern: The 5-methyl substitution creates a classic 1,2,4-trisubstituted benzene ring pattern. The C4 proton appears as a fine doublet ( J≈1.5 Hz) due to meta-coupling with C6, while the C7 proton presents as an ortho-coupled doublet ( J≈8.5 Hz).

Step-by-Step Methodology: NMR Acquisition
  • Desiccation: Dry 5 mg of the analyte under high vacuum (0.1 mbar) for 12 hours to remove residual moisture, which can obscure the N-CH₂ signal.

  • Solvation: Dissolve the dried powder in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: DMSO- d6​ strongly hydrogen-bonds with the -COOH group, preventing rapid proton exchange and allowing the broad carboxylic acid signal to be observed at ~12.8 ppm.

  • Shimming & Tuning: Transfer to a 5 mm NMR tube. Perform automated 3D shimming and probe tuning on a 600 MHz spectrometer at 303 K.

  • Acquisition: Acquire 1 H NMR (16 scans, relaxation delay 1.5s) and 13 C NMR (1024 scans, relaxation delay 2.0s).

  • Self-Validation: Ensure the integration of the N-CH₂ protons (2H) perfectly ratios against the 5-CH₃ protons (3H) to confirm the absence of co-eluting impurities.

Quantitative Data Summaries

Table 1: 1 H NMR Data (600 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-COOH12.80br s-1HCarboxylic acid proton
C4-H7.35d~1.51HIndole aromatic (meta coupling)
C7-H7.28d8.51HIndole aromatic (ortho coupling)
C2-H7.25d3.11HIndole pyrrole ring
C6-H6.95dd8.5, 1.51HIndole aromatic
C3-H6.38d3.11HIndole pyrrole ring
N-CH₂4.95s-2HMethylene adjacent to N
5-CH₃2.35s-3HMethyl group

Table 2: 13 C NMR Data (151 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Assignment
-COOH170.5Carbonyl carbon
C7a134.2Quaternary aromatic (bridge)
C2129.5Indole pyrrole ring
C3a128.0Quaternary aromatic (bridge)
C5127.5Quaternary aromatic (methyl-bearing)
C6123.2Aromatic CH
C4120.1Aromatic CH
C7109.4Aromatic CH
C3100.8Indole pyrrole ring
N-CH₂47.6Methylene carbon
5-CH₃21.2Methyl carbon

Vibrational Spectroscopy (ATR-FTIR)

Causality & Protocol

Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods. Pressing KBr introduces hygroscopic moisture that strongly absorbs at 3300 cm⁻¹ and 1640 cm⁻¹, which would artificially interfere with the diagnostic O-H and C=O stretches of the acetic acid moiety.

  • Background Validation: Clean the ZnSe ATR crystal with HPLC-grade isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) of the ambient atmosphere. The absence of anomalous CO₂ (2350 cm⁻¹) validates the background subtraction.

  • Sampling: Place ~2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Acquisition: Acquire the sample spectrum (64 scans, 4000–600 cm⁻¹) and apply an ATR correction algorithm to account for wavelength-dependent penetration depth variations.

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (hydrogen-bonded carboxylic acid)
2920, 2850WeakC-H stretch (aliphatic, methyl/methylene)
1715StrongC=O stretch (carboxylic acid)
1610, 1500MediumC=C and C=N stretch (indole ring)
1220StrongC-N stretch (pyrrole nitrogen to methylene)
800, 740StrongC-H out-of-plane bending (aromatic)

Mass Spectrometry (LC-ESI-MS/MS)

Causality & Protocol

The fragmentation pathway of N-alkylated indoleacetic acids is driven by the lability of the N-C bond and the terminal carboxylic acid. The protocol utilizes a polarity-switching method: detecting both the [M+H]⁺ ion (m/z 190.08) and the[M-H]⁻ ion (m/z 188.07) acts as an orthogonal, self-validating confirmation of the exact intact molecular mass (189.07 Da) documented in .

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Injection & Ionization: Inject 5 µL into an LC-ESI-MS/MS system. Apply a capillary voltage of 3.5 kV (positive mode) and 3.0 kV (negative mode) with a desolvation temperature of 350°C.

  • Collision-Induced Dissociation (CID): Isolate the m/z 190.08 precursor ion in the quadrupole. Apply a collision energy of 20 eV using Argon as the collision gas.

  • Detection: Record the product ion spectrum in the Time-of-Flight (TOF) analyzer for high-resolution mass accuracy.

Fragmentation Pathway

MS_Fragmentation M [M+H]+ m/z 190.08 F1 [M+H - H2O]+ m/z 172.07 M->F1 - H2O (18 Da) F2 [M+H - HCOOH]+ m/z 144.08 M->F2 - HCOOH (46 Da) F3 5-Methylindole cation m/z 130.06 M->F3 - CH2COOH (59 Da)

Mass Spectrometry Fragmentation Pathway of 2-(5-Methyl-1H-indol-1-yl)acetic acid.

Table 4: MS/MS Fragmentation Data (ESI+)

m/zIon TypeRelative AbundanceAssignment
190.08[M+H]⁺100%Protonated molecular ion
172.07[M+H - H₂O]⁺15%Loss of water from carboxylic acid
144.08[M+H - HCOOH]⁺45%Neutral loss of formic acid
130.06[M+H - CH₂COOH]⁺80%Cleavage of N-alkyl bond (5-Methylindole cation)

References

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Selective, Non-nucleotidic Radiotracer for P2Y12 Receptors: Design, Synthesis, Characterization, and Imaging of Brain Slices Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 1498800-43-3 (C11H11NO2) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: [Link]

In-Silico ADME and Toxicity Studies of Indole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, the journey from a promising indole-based compound to a clinically approved drug is fraught with challenges, primarily related to its pharmacokinetic profile and potential toxicity. Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is paramount to de-risk drug development programs and reduce late-stage attrition.[3][4] This in-depth technical guide provides a comprehensive overview of in-silico methodologies for the robust prediction of ADME and toxicity profiles of indole derivatives. We will delve into the causality behind computational choices, provide validated protocols for key predictive models, and offer insights into the interpretation of the generated data, empowering researchers to make informed decisions in the intricate process of drug discovery.

The Strategic Imperative of Early In-Silico ADME/Tox Profiling

In the contemporary drug discovery paradigm, the "fail early, fail cheap" mantra underscores the necessity of integrating ADME/Tox profiling at the nascent stages of research.[4] In-silico approaches offer a time- and cost-effective means to screen large libraries of virtual compounds, allowing for the prioritization of candidates with desirable pharmacokinetic and safety profiles long before the synthesis of physical molecules.[5][6] For indole derivatives, a class of compounds known for their diverse biological activities and sometimes complex metabolic pathways, computational screening is not merely a convenience but a strategic necessity.[7][8]

The core value of in-silico screening lies in its ability to establish a foundational understanding of a compound's potential behavior in a biological system. This is achieved through the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological and toxicological properties.[9][10] It is crucial, however, to recognize the inherent limitations of these models; they are predictive tools, not oracles, and their outputs must be interpreted within the context of their applicability domain and validated with subsequent in-vitro and in-vivo experiments.[11][12]

A Practical Workflow for In-Silico Profiling of Indole Derivatives

A systematic and tiered approach to in-silico profiling ensures a comprehensive evaluation of a candidate molecule. The following workflow is designed to provide a holistic view of an indole derivative's ADME/Tox properties, starting from fundamental physicochemical characteristics and progressing to more complex biological and toxicological endpoints.

In_Silico_ADME_Tox_Workflow cluster_0 Phase 1: Physicochemical & ADME Prediction cluster_1 Phase 2: Toxicity Prediction cluster_2 Phase 3: Data Integration & Decision Making Input Indole Derivative (SMILES/SDF) SwissADME SwissADME Web Server (Physicochemical Properties, Lipophilicity, Solubility, Pharmacokinetics) Input->SwissADME pkCSM pkCSM Web Server (Absorption, Distribution, Metabolism, Excretion) Input->pkCSM Toxtree Toxtree Software (Mutagenicity, Carcinogenicity) Input->Toxtree hERG_Prediction hERG Prediction Servers (e.g., preADMET, pkCSM) Input->hERG_Prediction Hepatotoxicity_Prediction Hepatotoxicity Models (e.g., pkCSM, ProTox-II) Input->Hepatotoxicity_Prediction ADME_Data ADME Profile & Drug-Likeness SwissADME->ADME_Data pkCSM->ADME_Data Data_Integration Integrate ADME & Toxicity Data ADME_Data->Data_Integration Toxicity_Data Toxicity Profile Toxtree->Toxicity_Data hERG_Prediction->Toxicity_Data Hepatotoxicity_Prediction->Toxicity_Data Toxicity_Data->Data_Integration Decision Prioritize for Synthesis & In-Vitro Testing Data_Integration->Decision

Caption: A streamlined workflow for the in-silico ADME/Tox assessment of indole derivatives.

In-Depth ADME Profiling of Indole Derivatives

Absorption: The Gateway to Systemic Exposure

For orally administered drugs, absorption across the gastrointestinal (GI) tract is the first critical step. Key parameters to assess include:

  • Lipophilicity (logP): The octanol-water partition coefficient is a crucial determinant of membrane permeability. For indole derivatives, a balanced logP is essential; too high can lead to poor solubility and metabolic instability, while too low can hinder membrane transport.

  • Aqueous Solubility (logS): Adequate solubility is necessary for dissolution in the GI fluid. In-silico models like ESOL, integrated into platforms such as SwissADME, can provide initial estimates.[13]

  • Gastrointestinal (GI) Absorption: Models trained on human intestinal absorption data can predict the percentage of a drug absorbed.

  • Blood-Brain Barrier (BBB) Permeation: For CNS-targeting indole derivatives, the ability to cross the BBB is critical. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. The "BOILED-Egg" model provided by SwissADME offers an intuitive visualization of a compound's likelihood to permeate the GI tract and the BBB.[14]

Data Presentation: Physicochemical and ADME Properties of Selected FDA-Approved Indole Drugs

Drug NameStructure (SMILES)Molecular Weight ( g/mol )logPlogSGI AbsorptionBBB Permeant
Indomethacin CC1=C(C(=O)C2=CC=C(Cl)C=C2N1C)CC(=O)O357.793.12-3.89HighYes
Sumatriptan CN(C)CCC1=CNC2=C1C=C(C=C2)S(=O)(=O)N(C)C295.400.72-2.62HighNo
Ondansetron CC1=CC(=O)N2C=CN=C2C1=C(C)C3=CC=C(C)N=C3293.362.22-3.14HighYes
Nintedanib COC1=CC2=C(C=C1OC)N(C(=O)C2=C/C3=CC=C(C=C3)N(C)C(=O)C)C539.624.67-5.78HighNo

Data obtained from SwissADME predictions and cross-referenced with publicly available drug information.[1][8]

Experimental Protocol: ADME Prediction using SwissADME

  • Navigate to the SwissADME web server: [Link]15]

  • Input the molecule: Paste the SMILES string of the indole derivative into the input box. For example, for a hypothetical indole derivative: O=C(NCc1cccc(c1)C#N)c1cnc2c(c1)cccc2.

  • Run the analysis: Click the "Run" button to initiate the calculations.[16]

  • Interpret the results: The output provides a comprehensive table of physicochemical properties, lipophilicity, water solubility, and pharmacokinetic predictions.[15][16] Pay close attention to the "Bioavailability Radar" for a quick assessment of drug-likeness and the "BOILED-Egg" plot to visualize absorption and BBB penetration potential.[14]

Distribution: Reaching the Target

Once absorbed, a drug is distributed throughout the body. Key considerations include:

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects its free concentration and, consequently, its efficacy and clearance.

  • Volume of Distribution (Vd): This parameter indicates the extent of a drug's distribution into tissues.

Metabolism: The Biotransformation Cascade

The indole nucleus is susceptible to various metabolic transformations, primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[7][17] Understanding a compound's metabolic fate is crucial to predict its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Key Predictive Endpoints:

  • CYP Inhibition: Predicting whether an indole derivative inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is vital to foresee potential drug-drug interactions.[18][19]

  • CYP Substrate: Identifying which CYP isoform is likely to metabolize the compound helps in understanding its clearance pathway.[7][20]

Metabolic Pathways of Indole Derivatives:

The electron-rich indole ring is prone to oxidative metabolism. Common metabolic reactions include hydroxylation at various positions of the indole ring and the N-dealkylation of substituents on the indole nitrogen. For instance, studies on indole alkaloids have shown that CYP3A4 is a principal enzyme involved in their oxidative metabolism.[7]

Indole_Metabolism Indole_Derivative Indole Derivative CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Indole_Derivative->CYP450 Hydroxylated_Metabolite Hydroxylated Metabolite CYP450->Hydroxylated_Metabolite Hydroxylation N_Dealkylated_Metabolite N-Dealkylated Metabolite CYP450->N_Dealkylated_Metabolite N-Dealkylation Further_Metabolism Phase II Conjugation (Glucuronidation, Sulfation) Hydroxylated_Metabolite->Further_Metabolism N_Dealkylated_Metabolite->Further_Metabolism

Caption: A simplified overview of the primary metabolic pathways for indole derivatives.

Excretion: The Final Clearance

The prediction of how a drug and its metabolites are eliminated from the body, primarily through renal or biliary routes, completes the ADME profile.

Navigating the Complex Landscape of In-Silico Toxicity Prediction

Predicting toxicity is arguably one of the most challenging yet critical aspects of in-silico drug development. For indole derivatives, specific toxicities to consider include:

Mutagenicity and Carcinogenicity

The potential of a compound to cause genetic mutations is a major safety concern. The in-silico equivalent of the Ames test is a common screening tool. Many models are based on the identification of "structural alerts," which are chemical fragments known to be associated with mutagenicity.[21]

Experimental Protocol: Mutagenicity Prediction using Toxtree

  • Download and install Toxtree: This open-source software is available from the Ideaconsult website.[22][23]

  • Input the molecule: Launch the application and input the SMILES string of the indole derivative.[23]

  • Select the prediction method: Choose a relevant decision tree, such as the "Benigni/Bossa rulebase for mutagenicity and carcinogenicity."[24][25]

  • Estimate toxicity: Run the estimation to classify the compound and identify any structural alerts for mutagenicity.[23]

Cardiotoxicity: The hERG Liability

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[26] In-silico models for hERG inhibition are therefore a crucial component of early safety assessment. Various QSAR models and pharmacophore-based approaches are available to predict a compound's potential to block the hERG channel.[27][28][29]

Hepatotoxicity

Drug-induced liver injury (DILI) is a leading cause of drug withdrawal from the market. Predicting hepatotoxicity is complex due to multiple underlying mechanisms. In-silico models often use a combination of physicochemical properties and structural alerts to flag potentially hepatotoxic compounds.[30]

Data Presentation: Key Toxicity Endpoints and Predictive Models

Toxicity EndpointKey ConcernCommon In-Silico Models/Tools
Mutagenicity DNA damage, potential carcinogenicityToxtree, Derek Nexus, Sarah Nexus[21][24]
Cardiotoxicity (hERG) QT prolongation, arrhythmiaspkCSM, preADMET, various QSAR models[26][27][28]
Hepatotoxicity (DILI) Drug-induced liver injurypkCSM, ProTox-II, DILIrank[30]
Carcinogenicity Cancer riskToxtree, Lhasa Carcinogenicity Database[24]

The Pillars of Trustworthy In-Silico Science: Validation and Interpretation

The predictive power of any in-silico model is only as good as the data it was trained on and its appropriate application.[31][32] As a Senior Application Scientist, it is my experience that a healthy skepticism and a commitment to validation are the cornerstones of reliable computational drug discovery.

  • Applicability Domain: Always consider whether your query molecule is structurally similar to the compounds in the training set of the model. Predictions for molecules outside the applicability domain are less reliable.[26]

  • Model Validation: Whenever possible, use models that have been rigorously validated using external test sets.[33]

  • Consensus Modeling: Combining the predictions from multiple models can often provide a more robust assessment than relying on a single prediction.[10]

  • Experimental Validation: In-silico predictions should always be viewed as hypotheses that require experimental validation. High-throughput in-vitro assays should be employed to confirm the predictions for prioritized compounds.[34][35]

Future Horizons: The Convergence of AI and In-Silico Toxicology

The field of in-silico ADME/Tox is continuously evolving, with machine learning and artificial intelligence poised to revolutionize predictive modeling.[30] Deep learning algorithms are showing promise in developing more accurate and nuanced models that can better capture the complex relationships between chemical structure and biological activity.[26] As these technologies mature, we can anticipate a future where in-silico tools play an even more integral role in the design of safer and more effective indole-based therapeutics.

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The Therapeutic Potential of Indole-3-Acetic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Among these, indole-3-acetic acid (IAA), the primary auxin in plants, and its derivatives have emerged as a promising class of molecules with multifaceted therapeutic applications.[3][4] Initially recognized for its role in plant growth and development, IAA is also a metabolite of tryptophan produced by the gut microbiota in mammals, where it influences a range of physiological and pathological processes.[5][6][7] This guide provides an in-depth technical overview of the burgeoning field of IAA derivatives, focusing on their potential applications in oncology, neurodegenerative diseases, and inflammatory disorders. We will delve into their mechanisms of action, present key experimental data, and provide exemplary protocols for their investigation.

Oncotherapeutic Applications: A Targeted Approach to Cancer

The application of IAA derivatives in cancer therapy is a promising area of research, primarily centered on a targeted prodrug strategy and the modulation of key cellular pathways.[4][8][9]

Horseradish Peroxidase (HRP)-Mediated Cytotoxicity

A key strategy for harnessing the anti-cancer potential of IAA involves its oxidative activation by horseradish peroxidase (HRP) to generate cytotoxic species.[8][9] IAA itself is relatively non-toxic, but in the presence of HRP, it is converted to reactive intermediates, including the highly reactive 3-methylene-2-oxindole.[8] This species can induce lipid peroxidation, DNA damage, and ultimately, apoptosis in cancer cells.[3][8]

This targeted approach, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), involves the specific delivery of the HRP enzyme to tumor cells, followed by systemic administration of the IAA prodrug. This ensures that the cytotoxic effects are localized to the tumor site, minimizing systemic toxicity.[4][8]

Experimental Workflow: Assessing HRP-Mediated Cytotoxicity of IAA Derivatives

GDEPT_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation A Cancer Cell Line Culture B Transfection with HRP-expressing vector A->B Establish HRP-expressing cells C Treatment with IAA Derivative B->C Incubate with varying concentrations D Cell Viability Assay (e.g., MTT, LDH) C->D Quantify cell death E Apoptosis Assay (e.g., Annexin V/PI staining) C->E Detect apoptotic cells F DNA Damage Analysis (e.g., Comet Assay) C->F Assess genotoxicity G Tumor Xenograft Model in Mice H Intratumoral injection of HRP-expressing vector or antibody-HRP conjugate G->H Establish targeted HRP expression I Systemic administration of IAA Derivative H->I Deliver prodrug J Tumor Growth Monitoring I->J Measure tumor volume K Histopathological Analysis J->K Examine tumor tissue post-treatment Neuroprotection_Pathway cluster_inflammation Neuroinflammation cluster_oxidative_stress Oxidative Stress & Neuroprotection MPTP MPTP (Neurotoxin) Microglia Activated Microglia MPTP->Microglia Activates NLRP3 NLRP3 Inflammasome Microglia->NLRP3 Upregulates IL6 IL-6 Microglia->IL6 TNFa TNF-α Microglia->TNFa iNOS iNOS Microglia->iNOS Upregulates NC009_1 NC009-1 (IAA Derivative) NC009_1->NLRP3 Downregulates CASP1 Caspase-1 NC009_1->CASP1 Downregulates IL1B IL-1β NC009_1->IL1B Downregulates NC009_1->IL6 Downregulates NC009_1->TNFa Downregulates NC009_1->iNOS Downregulates SOD2 SOD2 NC009_1->SOD2 Upregulates NRF2 NRF2 NC009_1->NRF2 Upregulates NQO1 NQO1 NC009_1->NQO1 Upregulates Dopamine Dopamine Levels NC009_1->Dopamine Increases NLRP3->CASP1 Activates CASP1->IL1B Cleaves pro-IL-1β to Motor_Function Motor Function Dopamine->Motor_Function Improves

Caption: Proposed mechanism of neuroprotection by the IAA derivative NC009-1. [10]

Modulation of Monoamine Oxidase B (MAO-B)

Indole-3-acetic acid arylhydrazone hybrids have been synthesized and evaluated for their neuropharmacological properties. [11]These compounds have shown significant inhibition of human monoamine oxidase B (hMAOB), an enzyme implicated in the pathogenesis of Parkinson's disease. [11]Molecular docking studies have further validated the binding of these derivatives within the active site of MAO-B. [11]

Anti-inflammatory Applications: Modulating Immune Responses

IAA and its derivatives exhibit potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases. [12][13]Their mechanisms of action involve the modulation of pro-inflammatory cytokine production and the activation of protective cellular pathways.

Aryl Hydrocarbon Receptor (AhR) Activation

IAA is a known ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses. [5][9]Activation of AhR by IAA can modulate intestinal homeostasis and mucosal immunity, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, IL-17A, and IL-23. [5]This makes IAA and its derivatives potential therapeutics for inflammatory bowel disease (IBD). [14]

Induction of Heme Oxygenase-1 (HO-1)

Studies have shown that IAA can alleviate inflammatory responses by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. [12][15]This induction of HO-1, coupled with the direct scavenging of free radicals, contributes to the anti-inflammatory effects of IAA. [12][15]Interestingly, this mechanism appears to be independent of AhR activation in some cell types. [12][15]

Experimental Protocol: Synthesis of Indole-3-acetic acid Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives of indole-3-acetic acid, which can be screened for various biological activities. [16][17]

  • Esterification of Indole-3-acetic acid:

    • Dissolve indole-3-acetic acid in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the ethyl ester of indole-3-acetic acid.

  • Formation of Indole-3-acetylhydrazide:

    • Dissolve the ethyl ester of indole-3-acetic acid in ethanol.

    • Add hydrazine hydrate in excess.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture to obtain the precipitated indole-3-acetylhydrazide.

    • Filter and wash the product with cold ethanol.

  • Synthesis of Schiff Bases:

    • Dissolve indole-3-acetylhydrazide in ethanol.

    • Add an equimolar amount of the desired substituted benzaldehyde.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and collect the precipitated Schiff base by filtration.

    • Recrystallize the product from a suitable solvent.

Conclusion and Future Directions

Indole-3-acetic acid and its derivatives represent a versatile and promising class of therapeutic agents with a broad spectrum of biological activities. Their potential applications in oncology, neurodegenerative diseases, and inflammatory disorders are supported by a growing body of preclinical evidence. The ability to modify the indole scaffold allows for the fine-tuning of their pharmacological properties, leading to the development of derivatives with enhanced potency and selectivity. [18][19] Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole ring and the acetic acid side chain to optimize therapeutic efficacy and minimize off-target effects. [19]* Pharmacokinetic and Pharmacodynamic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for clinical development.

  • Elucidation of Novel Mechanisms: Further exploration of the molecular targets and signaling pathways modulated by IAA derivatives to uncover new therapeutic opportunities.

  • Clinical Translation: Rigorous evaluation of the most promising candidates in well-designed clinical trials to establish their safety and efficacy in human patients.

The continued exploration of this fascinating class of molecules holds great promise for the development of novel and effective treatments for a range of challenging diseases.

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  • Biotherapeutic potential of gut microbiota-derived indole-3-acetic acid. (2025, July 16). PubMed. Retrieved from [Link]

  • Indole-3-acetic acid: a potential new photosensitizer for photodynamic therapy of acne vulgaris. (n.d.). PubMed. Retrieved from [Link]

  • Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. (2022, November 25). MDPI. Retrieved from [Link]

  • Indole-3-acetic acid: a widespread physiological code in interactions of fungi with other organisms. (n.d.). PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Throughput HPLC-MS/MS Quantification of 2-(5-Methyl-1H-indol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-(5-Methyl-1H-indol-1-yl)acetic acid is a highly versatile chemical building block utilized in the synthesis of complex pharmacological agents. Recent drug discovery campaigns have leveraged this indole derivative to develop non-nucleotidic radiotracers targeting P2Y12 receptors[1] and to synthesize novel 1H-indole-2-carboxamides exhibiting potent anti-Trypanosoma cruzi activity for the treatment of Chagas disease[2].

As these compounds progress through the drug development pipeline, rigorous pharmacokinetic (PK) profiling and in vitro metabolic stability testing (e.g., via rat or mouse liver microsomes) are required to evaluate intrinsic clearance and half-life[1][2]. To support these critical assays, we have developed and validated a highly sensitive, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodology specifically optimized for the rapid quantification of 2-(5-Methyl-1H-indol-1-yl)acetic acid in biological matrices.

Methodological Rationale (Causality & Design)

As an analytical scientist, it is critical to move beyond merely listing parameters and instead design a method based on the physicochemical behavior of the analyte. Every step in this protocol is engineered to create a self-validating, robust system.

  • Ionization Strategy: The molecule features a carboxylic acid moiety attached to the indole nitrogen. While the indole ring can theoretically accept a proton, the carboxylic acid is highly prone to deprotonation. Therefore, Negative Electrospray Ionization (ESI-) is the most efficient mode, yielding an abundant [M-H]- precursor ion at m/z 188.1.

  • Fragmentation Kinetics: Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of carbon dioxide (44 Da) from the acetate group. This generates a stable 5-methylindole anion at m/z 144.1. This transition (188.1 → 144.1) is highly specific and thermodynamically favored, making it the ideal quantifier ion.

  • Chromatographic Control: A sub-2-micron reversed-phase C18 column is utilized. To prevent peak tailing caused by secondary interactions between the carboxylate anion and residual silanols on the stationary phase, the mobile phase is acidified with 0.1% formic acid. Although acidic modifiers can slightly suppress ESI- signal, the gain in chromatographic peak sharpness and retention time reproducibility far outweighs the minor loss in absolute ionization efficiency.

  • System Trustworthiness: To ensure data integrity, the protocol incorporates an isotopically labeled internal standard (IS), such as 2-(5-Methyl-1H-indol-1-yl)acetic acid-d3. Introduced during the first step of sample preparation, the IS corrects for matrix suppression effects and extraction recovery variations, making the assay inherently self-calibrating.

Experimental Protocols

Step 1: Preparation of Reagents and Standards
  • Primary Stock: Prepare a primary stock solution of 2-(5-Methyl-1H-indol-1-yl)acetic acid at 1.0 mg/mL in LC-MS grade methanol.

  • Working Standards: Dilute the stock solution serially in 50% methanol/water to create a working standard curve ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Prepare the IS working solution at 50 ng/mL in 100% Acetonitrile (this will serve simultaneously as the IS spike and the protein precipitation crash solvent).

Step 2: Biological Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (e.g., plasma or microsomal incubation matrix) into a 96-well plate or microcentrifuge tube.

  • Add 150 µL of the cold (4°C) IS-spiked Acetonitrile solution to the sample to induce protein precipitation.

  • Vortex the mixture vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Note: Diluting the organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") during injection.

Step 3: LC-MS/MS Analysis
  • Inject 5 µL of the prepared sample into the UHPLC system.

  • Execute the gradient elution at a flow rate of 0.4 mL/min (refer to Table 1).

  • Monitor the MRM transitions using the optimized mass spectrometer parameters (refer to Table 2).

Visualizations

Workflow Sample Biological Sample (Plasma / Microsomes) Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep Centrifuge Centrifugation (14,000 x g, 10 min) Prep->Centrifuge LC UHPLC Separation (C18, Gradient Elution) Centrifuge->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Fig 1. Sample preparation and LC-MS/MS workflow for 2-(5-Methyl-1H-indol-1-yl)acetic acid.

Logic Parent 2-(5-Methyl-1H-indol-1-yl)acetic acid [M-H]- m/z 188.1 CID Collision Induced Dissociation (Argon Gas, CE = -20V) Parent->CID Frag1 Quantifier Ion m/z 144.1 (Loss of CO2) CID->Frag1 Frag2 Qualifier Ion m/z 117.1 CID->Frag2

Fig 2. MRM fragmentation logic for 2-(5-Methyl-1H-indol-1-yl)acetic acid in ESI negative mode.

Quantitative Data & Parameters

Table 1: UHPLC Gradient Conditions

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4955
0.500.4955
2.500.41090
3.500.41090
3.600.4955
5.000.4955

Table 2: MS/MS MRM Parameters (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound188.1144.1502520Quantifier
Target Compound188.1117.1502535Qualifier
Internal Standard191.1147.1502520Normalization

Table 3: Method Validation Summary

ParameterResult / Acceptance Criteria
Linear Range 1.0 - 1000 ng/mL (R² > 0.995)
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (CV%) ≤ 6.5%
Inter-day Precision (CV%) ≤ 8.2%
Matrix Effect (Plasma) 92% - 105% (Normalized by IS)
Extraction Recovery > 85% across all QC levels

References

  • Selective, Non-nucleotidic Radiotracer for P2Y12 Receptors: Design, Synthesis, Characterization, and Imaging of Brain Slices. Journal of Medicinal Chemistry - ACS Publications. 1

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH) / PMC. 2

Sources

Application Note: Utilization of 2-(5-Methyl-1H-indol-1-yl)acetic acid in Phenotypic Cell Culture Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Methyl-1H-indol-1-yl)acetic acid (CAS: 1498800-43-3) is a highly privileged chemical building block frequently utilized in the synthesis of targeted small-molecule libraries. Recently, it has emerged as a critical precursor in the discovery of indole-based anti-parasitic agents, specifically targeting the intracellular amastigote stage of Trypanosoma cruzi (the causative agent of Chagas disease) [1].

This application note provides a comprehensive, self-validating framework for researchers utilizing 2-(5-Methyl-1H-indol-1-yl)acetic acid as a core scaffold. It details the physicochemical handling of the compound, the causality behind structural design choices, and the step-by-step phenotypic cell culture workflows required to evaluate its derivatives.

Scientific Rationale & Causality (E-E-A-T)

In drug development, the selection of a specific fragment or precursor is never arbitrary. The use of 2-(5-Methyl-1H-indol-1-yl)acetic acid over its unsubstituted or halogenated counterparts is driven by precise Structure-Activity Relationship (SAR) dynamics [1]:

  • Electronic Effects (The 5-Methyl Advantage): The inclusion of small, aliphatic, electron-donating groups (EDGs) at the 5-position of the indole core is mechanistically crucial. The methyl group increases the electron density of the indole ring, which significantly enhances binding affinity to parasitic targets (such as CYP51).

  • Avoidance of Electron-Withdrawing Groups (EWGs): Replacing the 5-methyl group with EWGs (e.g., trifluoromethyl or halogens) completely abolishes anti-T. cruzi activity (pEC50 < 4.2), rendering the scaffold inactive [1].

  • Phenotypic Screening Causality: Because target-based assays (like isolated CYP51 inhibition) often fail to translate to in vivo efficacy due to poor cellular permeability, we mandate the use of High-Content Phenotypic Screening. By testing the synthesized derivatives directly against T. cruzi amastigotes residing inside mammalian host cells (Vero cells), we simultaneously select for target engagement, cellular permeability, and metabolic stability [1].

Experimental Protocols: A Self-Validating Workflow

The following protocols describe the progression from compound handling to biological evaluation. Every assay is designed as a self-validating system , ensuring that false positives/negatives are caught internally.

Protocol 1: Compound Formulation and Library Preparation

Indole-acetic acids possess specific physicochemical vulnerabilities. Proper handling is required to ensure reproducible downstream cell culture data.

  • Preparation: Weigh 2-(5-Methyl-1H-indol-1-yl)acetic acid and dissolve in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Storage: Aliquot the stock into amber microcentrifuge tubes and store at -20°C.

    • Causality: The electron-rich indole ring is susceptible to photolytic and oxidative degradation over time. Amber tubes and anhydrous conditions prevent the degradation of the acetic acid side chain prior to amide coupling.

  • Synthesis (Brief): React the precursor with various amines (e.g., (6-morpholinopyridin-3-yl)methanamine) using standard amide coupling reagents (e.g., HATU/DIPEA) to generate the test library [1].

  • Aqueous Formulation: For cell culture, perform serial dilutions in DMSO, then spike into DMEM media.

    • Validation Check: The final DMSO concentration in the cell culture well must strictly not exceed 0.5% (v/v). Higher concentrations induce baseline cytotoxicity in Vero cells, confounding the counter-screen.

Protocol 2: High-Content Phenotypic Screening (T. cruzi Amastigotes)

This assay measures the efficacy of the synthesized derivatives against the clinically relevant intracellular stage of the parasite.

  • Host Cell Seeding (Day 0): Seed Vero cells (ATCC CCL-81) at 2,000 cells/well in 384-well black, clear-bottom plates using DMEM supplemented with 2% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Infection (Day 1): Infect the wells with tissue-culture derived trypomastigotes (TCTs) of T. cruzi (e.g., Silvio X10 or Tulahuen strain) at a Multiplicity of Infection (MOI) of 10:1. Incubate for 24 hours.

  • Washing (Day 2 - Critical Step): Wash the plates 3x with warm PBS.

    • Causality: This step removes free-swimming, extracellular TCTs. If left in the well, extracellular parasites will skew the data, as they exhibit different drug sensitivities than the target intracellular amastigotes.

  • Compound Addition (Day 2): Add the 2-(5-Methyl-1H-indol-1-yl)acetic acid derivatives in a 10-point dose-response format (ranging from 50 µM to 1.5 nM).

  • Fixation & Staining (Day 5): After 72 hours of exposure, fix cells with 4% Paraformaldehyde (PFA) and stain with 5 µM DAPI.

  • Imaging & Analysis: Use an automated confocal microscope to count host cell nuclei (large objects) and parasite kinetoplasts (small, high-intensity objects).

    • Self-Validating System: Every plate must contain Benznidazole (standard of care) as a positive control. The plate is only validated if Benznidazole yields a pEC50 of ~5.5–6.0. Additionally, calculate the Z'-factor between infected (DMSO vehicle) and uninfected wells; a Z' > 0.5 is required to accept the plate data.

Protocol 3: Mammalian Cytotoxicity Counter-Screen

An anti-parasitic compound is useless if it kills the host cell. This counter-screen runs in parallel to Protocol 2.

  • Setup: Replicate the exact plating and compound treatment steps from Protocol 2, but omit the parasite infection step .

  • Incubation: Incubate the uninfected, compound-treated Vero cells for 72 hours.

  • Viability Readout: Add Resazurin (10% final concentration) to each well. Incubate for 4 hours and read fluorescence (Ex 560 nm / Em 590 nm).

    • Self-Validating System: Include Puromycin (10 µM) as a positive control for cell death. The assay is validated only if the Z'-factor between DMSO (100% viability) and Puromycin (0% viability) is > 0.6.

  • Data Processing: Calculate the pCC50 (negative log of the cytotoxic concentration).

Quantitative Data Presentation

The following table summarizes the expected Structure-Activity Relationship (SAR) data when utilizing 2-(5-Methyl-1H-indol-1-yl)acetic acid compared to other indole substitutions [1].

Indole 5-Position SubstituentElectronic PropertyT. cruzi Efficacy (pEC50)Vero Cytotoxicity (pCC50)Selectivity Index (SI)
Methyl (Target Scaffold) Electron-Donating (EDG) 5.4 – 6.2 < 4.0 > 25 (Hit Validated)
CyclopropylElectron-Donating (EDG)~ 5.5< 4.0> 30 (Hit Validated)
Hydrogen (Unsubstituted)Neutral~ 4.5< 4.0< 5 (Rejected)
Trifluoromethyl (-CF3)Electron-Withdrawing (EWG)< 4.2N/AInactive
Halogen (-F, -Cl)Electron-Withdrawing (EWG)< 4.2N/AInactive

Note: Selectivity Index (SI) is calculated as the ratio of CC50 to EC50. An SI > 10 is the minimum threshold for advancing a compound in Chagas disease drug discovery.

Experimental Workflow Visualization

The following diagram illustrates the logical progression from the 2-(5-Methyl-1H-indol-1-yl)acetic acid precursor through the self-validating cell culture screening cascade.

G A 2-(5-Methyl-1H-indol-1-yl)acetic acid (Core Scaffold) B Amide Coupling (Library Synthesis) A->B Structural Diversification C Indole-acetamide Derivatives (Test Compounds) B->C Purification D T. cruzi Phenotypic Assay (Intracellular Amastigotes) C->D Dose-Response (pEC50) E Mammalian Cytotoxicity (Vero Cell Counter-Screen) C->E Viability (pCC50) F Hit Validation (Selectivity Index > 10) D->F Efficacy Data E->F Safety Data

Figure 1: Workflow for synthesizing and evaluating 2-(5-Methyl-1H-indol-1-yl)acetic acid derivatives.

References

  • de Oliveira, R. G., et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2025.[Link]

Application Notes and Protocols for In Vivo Experimental Design with 2-(5-Methyl-1H-indol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Indole Acetic Acid Derivative

2-(5-Methyl-1H-indol-1-yl)acetic acid is a novel synthetic compound belonging to the indole acetic acid class of molecules. Structurally, it is an analogue of the well-known plant hormone auxin (indole-3-acetic acid) and shares a core indole scaffold with numerous pharmacologically active agents, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1] The indole moiety is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] Derivatives of indole-3-acetic acid have been investigated for various therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[3][4][5][6] Specifically, some indole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or modulating inflammatory signaling pathways such as NF-κB.[7][8]

Given the structural similarities to known anti-inflammatory and analgesic compounds, this document will outline a comprehensive in vivo experimental design to characterize the pharmacokinetic profile, safety, and efficacy of 2-(5-Methyl-1H-indol-1-yl)acetic acid, with a primary focus on its potential as an anti-inflammatory and analgesic agent. These application notes are intended for researchers, scientists, and drug development professionals, providing both strategic guidance and detailed, field-proven protocols.

Part 1: Preclinical Strategy and Foundational Studies

The successful in vivo evaluation of a new chemical entity (NCE) like 2-(5-Methyl-1H-indol-1-yl)acetic acid requires a systematic, multi-phased approach.[9][10] This process begins with foundational studies to establish a basic safety and pharmacokinetic profile, which then informs the design of more complex efficacy studies.[11][12]

Physicochemical Characterization and Formulation Development

A critical first step is to determine the physicochemical properties of the compound, particularly its aqueous solubility. Many indole derivatives exhibit poor water solubility, which can significantly hinder in vivo testing by causing low bioavailability and erratic absorption.[13]

Protocol 1: Solubility Assessment and Formulation for In Vivo Dosing

This protocol provides a general workflow for developing a suitable formulation for a poorly soluble compound for oral (p.o.) and intravenous (i.v.) administration in rodents.[14][15]

Materials:

  • 2-(5-Methyl-1H-indol-1-yl)acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Polysorbate 80 (Tween® 80)

  • Saline (0.9% NaCl)

  • 0.5% (w/v) Methylcellulose in purified water

  • Sterile vials, syringes, and 0.22 µm syringe filters

Procedure for Intravenous (i.v.) Formulation (Co-solvent System):

  • Initial Solubilization: In a sterile vial, dissolve the required amount of 2-(5-Methyl-1H-indol-1-yl)acetic acid in a minimal volume of DMSO (e.g., 10% of the final volume).

  • Addition of Co-solvents: Once fully dissolved, add PEG400 to the solution. A common starting ratio is 10% DMSO and 40% PEG400.

  • Aqueous Dilution: Slowly add saline to the desired final volume while vortexing or stirring continuously to prevent precipitation. The final formulation might be 10% DMSO, 40% PEG400, and 50% saline.

  • Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial. It is recommended to prepare this formulation fresh before each experiment.

Procedure for Oral (p.o.) Formulation (Suspension):

  • Particle Wetting: Weigh the required amount of the compound. In a mortar, add a small amount of 0.5% methylcellulose solution to the powder to create a uniform paste. This step is crucial to prevent clumping.

  • Suspension Formation: Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously triturating or using a homogenizer to form a fine, uniform suspension.

  • Homogenization: Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity. The suspension should be continuously stirred during dosing to ensure consistent delivery to each animal.

Acute Oral Toxicity and Dose-Range Finding

Before efficacy testing, it is essential to determine the maximum tolerated dose (MTD) and to identify a safe dose range for the compound. The OECD provides standardized guidelines for acute oral toxicity testing that minimize animal use while providing sufficient data for hazard classification.[16][17][18]

Protocol 2: Acute Oral Toxicity Study (OECD 423 - Acute Toxic Class Method)

This method allows for the classification of the test substance into a toxicity class based on a stepwise procedure with a minimal number of animals.[19]

Animal Model:

  • Species: Rat (Sprague-Dawley or Wistar)

  • Sex: Female (as they are often slightly more sensitive)

  • Age: Young adults (8-12 weeks)

  • Number of animals: 3 per step

Procedure:

  • Acclimatization: Acclimatize healthy young adult animals to laboratory conditions for at least 5 days prior to the test.[16]

  • Fasting: Fast animals overnight prior to dosing (food, but not water).

  • Dosing: Administer 2-(5-Methyl-1H-indol-1-yl)acetic acid orally by gavage at a starting dose of 300 mg/kg (a default starting dose in the absence of other information). The substance is administered in a single dose.[19]

  • Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Pay special attention during the first 4 hours after dosing and then daily for 14 days.[20]

  • Stepwise Procedure:

    • If 2-3 animals die: The test is stopped, and the substance is classified.

    • If 0-1 animal dies: The test is repeated with a higher dose (e.g., 2000 mg/kg) in another group of 3 animals.

    • If 2-3 animals die at the higher dose: The substance is classified accordingly.

    • If 0-1 animal dies at the higher dose: The substance is considered to have low toxicity.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to gross necropsy.

Data Presentation: Acute Toxicity Endpoint Summary

Dose (mg/kg) Number of Animals Mortality Clinical Signs of Toxicity Body Weight Change (Day 14 vs. Day 0)
Vehicle Control 3 0/3 None observed +5 to +8%
300 3 0/3 None observed +4 to +7%

| 2000 | 3 | 1/3 | Lethargy observed in 2/3 animals on Day 1, resolved by Day 2 | -2 to +3% |

This table presents hypothetical data.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing meaningful efficacy studies and for translating findings to other species.[11][21][22] A preliminary PK study in rodents will help determine key parameters like bioavailability, half-life (t½), and maximum concentration (Cmax).[23]

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

Animal Model:

  • Species: Rat (Sprague-Dawley), preferably with jugular vein cannulation for serial blood sampling.

  • Number of animals: 3-4 per group (one group for i.v. and one for p.o. administration).

Procedure:

  • Dosing:

    • IV Group: Administer a single intravenous bolus dose (e.g., 2 mg/kg) via the tail vein or cannula.

    • PO Group: Administer a single oral gavage dose (e.g., 20 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-(5-Methyl-1H-indol-1-yl)acetic acid in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.[24]

Data Presentation: Key Pharmacokinetic Parameters

Parameter Intravenous (2 mg/kg) Oral (20 mg/kg)
Cmax (ng/mL) 1500 850
Tmax (h) 0.083 1.0
AUC₀-t (ng*h/mL) 2100 4200
t½ (h) 3.5 4.2

| Bioavailability (%) | - | 20% |

This table presents hypothetical data.

Part 2: Efficacy and Mechanism of Action Studies

With a safe dose range and PK profile established, the next phase is to evaluate the compound's efficacy in a relevant disease model. Based on the indole acetic acid scaffold, a model of acute inflammation is a logical starting point.[25][26][27][28]

Efficacy in an Acute Inflammatory Pain Model

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the anti-inflammatory activity of novel compounds.[25][27][29]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Animal Model:

  • Species: Rat (Sprague-Dawley or Wistar)

  • Number of animals: 6-8 per group

Procedure:

  • Groups:

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3: Test Compound (Low Dose, e.g., 10 mg/kg, p.o.)

    • Group 4: Test Compound (Mid Dose, e.g., 30 mg/kg, p.o.)

    • Group 5: Test Compound (High Dose, e.g., 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% (w/v) λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation: Anti-inflammatory Efficacy

Treatment Group (p.o.) Dose (mg/kg) % Inhibition of Edema at 3h
Vehicle Control - 0%
Indomethacin 10 55%
2-(5-Methyl-1H-indol-1-yl)acetic acid 10 20%
2-(5-Methyl-1H-indol-1-yl)acetic acid 30 45%

| 2-(5-Methyl-1H-indol-1-yl)acetic acid | 100 | 65% |

This table presents hypothetical data.

Investigation of Mechanism of Action

To understand how the compound exerts its effects, pharmacodynamic (PD) biomarker studies are essential. Based on the known mechanisms of related compounds, a logical hypothesis is the inhibition of COX enzymes and downstream pro-inflammatory mediators.[7]

Protocol 5: Ex Vivo Measurement of Prostaglandin E₂ (PGE₂) Levels

This protocol assesses the compound's ability to inhibit PGE₂ production in inflamed tissue, a key downstream product of COX-2 activity.

Procedure:

  • Tissue Collection: At the end of the carrageenan paw edema study (e.g., at the 3-hour time point), euthanize a subset of animals from each group.

  • Paw Tissue Excision: Excise the inflamed paw tissue and immediately freeze it in liquid nitrogen.

  • Tissue Homogenization: Homogenize the frozen tissue in an appropriate buffer.

  • PGE₂ Quantification: Centrifuge the homogenate and measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Compare the PGE₂ levels in the paws of treated animals to those of the vehicle-treated control group.

Part 3: Visualization of Workflows and Pathways

Diagrams

experimental_workflow cluster_preclinical Phase 1: Foundational Studies cluster_efficacy Phase 2: Efficacy & MoA A Compound Synthesis & Physicochemical Characterization B Formulation Development (Oral & IV) A->B Solubility Data C Acute Oral Toxicity (OECD 423) B->C Tolerated Vehicle D Pharmacokinetic (PK) Study (Rat, IV & PO) C->D Safe Dose Range E Efficacy Study: Carrageenan Paw Edema D->E Exposure Data (Dose Selection) F Mechanism of Action (MoA): Ex Vivo PGE₂ Measurement E->F Confirm Target Engagement signaling_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 PLA₂ Inflammatory_Stimulus->PLA2 activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases COX2 COX-2 (Inducible Enzyme) PGH2 Prostaglandin H₂ COX2->PGH2 converts to Test_Compound 2-(5-Methyl-1H-indol-1-yl) acetic acid Test_Compound->COX2 Inhibits PGE_Synthase PGE Synthase PGE2 PGE₂ PGE_Synthase->PGE2 converts to Inflammation Pain, Edema, Vasodilation PGE2->Inflammation mediates

Caption: Hypothesized mechanism of action via the COX-2 pathway.

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust pathway for the initial in vivo characterization of 2-(5-Methyl-1H-indol-1-yl)acetic acid. Successful demonstration of a favorable safety profile, good pharmacokinetic properties, and significant anti-inflammatory efficacy would warrant further investigation. Subsequent studies could explore efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis), detailed mechanistic studies to confirm COX-1/COX-2 selectivity, and evaluation of analgesic properties in models of neuropathic or visceral pain. This systematic approach ensures that decisions on further development are based on high-quality, reproducible in vivo data, ultimately accelerating the journey from a novel compound to a potential therapeutic agent.

References

  • Whiteside, G. T., & Harrison, J. E. (2008). An overview of animal models of pain: disease models and outcome measures. In Current protocols in pharmacology (Chapter 5, Unit 5.61). John Wiley & Sons, Inc. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • Baranwal, A., & Irchhaiya, R. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Drug Delivery and Therapeutics, 13(9-s), 143-149. [Link]

  • Thakur, K. (2016). OECD Guideline 420: Acute Oral Toxicity - Fixed Dose. SlideShare. [Link]

  • Grace, P. M., & Watkins, L. R. (2016). Animal Models of Pain and Anti-inflammatory Treatments. Scholars@Duke. [Link]

  • Aragen Life Sciences. (n.d.). Animal Models for Pain Research. [Link]

  • National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Models of Pain. In Recognition and Alleviation of Pain in Laboratory Animals. National Academies Press (US). [Link]

  • Organisation for Economic Co-operation and Development. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature Reviews Neuroscience, 10(4), 283–294. [Link]

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • Ludolph, A. C., Bendotti, C., Blaugrund, E., et al. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis, 8(4), 217-223. [Link]

  • Tsilidis, K. K., Panagiotou, O. A., Sena, E. S., et al. (2013). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg. [Link]

  • Li, D., Jones, C., Anton,ew, D., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 102. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Jhao, Y. T., Ci, Y. T., Chen, Y. C., et al. (2019). Indole-3-Acetic Acid Alleviates Nonalcoholic Fatty Liver Disease in Mice via Attenuation of Hepatic Lipogenesis, and Oxidative and Inflammatory Stress. International Journal of Molecular Sciences, 20(17), 4268. [Link]

  • Folkes, L. K., Candeias, L. P., & Wardman, P. (1999). Peroxidase-catalyzed effects of indole-3-acetic acid and analogues on lipid membranes, DNA, and mammalian cells in vitro. Biochemical pharmacology, 57(4), 375–382. [Link]

  • Miller, D. A., & Williams, R. O. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules Magazine. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Chen, Z., Zhong, H., Wei, S., et al. (2021). Indole-3-acetic acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. Frontiers in Immunology, 12, 733189. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228474, 2-(5-methyl-1H-indol-3-yl)acetic acid. [Link]

  • Al-Ostath, R. A., Ghaith, H. S., & Al-Mrouj, T. A. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC medicinal chemistry, 13(10), 1189–1213. [Link]

  • Chemspace. (n.d.). 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetic acid. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species--a potential new role for plant auxins in cancer therapy. Biochemical pharmacology, 61(2), 129–136. [Link]

  • Brennan, T., & Jacobs, W. P. (1967). In Vivo Measurement of Indole-3-Acetic Acid Decarboxylation in Aging Coleus Petiole Sections. Plant Physiology, 42(11), 1541-1546. [Link]

  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and Antioxidant Evaluation of Novel Indole-3-Acetic Acid Analogues. European Journal of Chemistry, 2(3), 337-341. [Link]

  • Tewari, A. K., Singh, V. P., Yadav, P., et al. (2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Chemical and Pharmaceutical Bulletin, 58(7), 917-922. [Link]

  • Shamim, A., Nadeem, H., Masaud, S. M., et al. (2023). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances, 13(45), 31690-31707. [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315227. [Link]

  • Singh, G., Kumar, P., & Kumar, R. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4629. [Link]

  • Adeleke, O. B., Adekunle, A. S., & Akintola, O. (2025). Indole-3-acetic acid induced cardiogenesis impairment in in-vivo zebrafish via oxidative stress and downregulation of cardiac morphogenic factors. Toxicology and Applied Pharmacology, 499, 116687. [https://www.researchgate.net/publication/375545564_Indole-3-acetic_acid_induced_cardiogenesis_impairment_in_in-vivo_zebrafish_via_oxidative_stress_and_downregulation_of_cardiac_morphogenic_factors]([Link]_ zebrafish_via_oxidative_stress_and_downregulation_of_cardiac_morphogenic_factors)

  • Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2315227. [Link]

  • Folkes, L. K., Wardman, P., & Candeias, L. P. (2002). Use of indole-3-acetic acid derivatives in medicine.
  • Öncü, M., Küçükgüzel, İ., & Buni, A. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega, 9(10), 11985–11997. [Link]

  • Chemspace. (n.d.). 2-(5-methyl-1H-indol-3-yl)acetic acid. [Link]

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Application Note: Advanced Derivatization Protocol for 2-(5-Methyl-1H-indol-1-yl)acetic acid in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Analytical Challenges

2-(5-Methyl-1H-indol-1-yl)acetic acid is a biologically relevant indole derivative characterized by a highly polar carboxylic acid (-COOH) moiety attached to the N1 position of the indole ring. In Gas Chromatography-Mass Spectrometry (GC-MS), analyzing free carboxylic acids presents severe thermodynamic challenges. The active hydrogen promotes extensive intermolecular hydrogen bonding, leading to poor volatilization, severe chromatographic peak tailing, and thermal degradation within the hot GC inlet.

To achieve robust chromatographic separation and high-sensitivity detection, chemical derivatization is mandatory. Silylation is the gold standard for indoleacetic acids [1], as it replaces the active proton with an alkylsilyl group, drastically reducing the compound's dipole moment, increasing volatility, and enhancing thermal stability.

Reagent Selection: The Causality of Silylation

While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is frequently used to generate trimethylsilyl (TMS) esters [2], N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is the superior choice for the quantitative analysis of 2-(5-Methyl-1H-indol-1-yl)acetic acid.

The Causality Behind the Choice:

  • Hydrolytic Stability: MTBSTFA introduces a tert-butyldimethylsilyl (TBDMS) group. The steric bulk of the tert-butyl moiety shields the silicon-oxygen bond, making TBDMS derivatives up to 10,000 times more resistant to moisture-induced hydrolysis than standard TMS derivatives.

  • Favorable Fragmentation Dynamics: Under standard 70 eV Electron Impact (EI) ionization, TBDMS esters undergo a highly predictable fragmentation. The cleavage of the tert-butyl group yields a remarkably stable siliconium ion. This results in an overwhelming base peak at [M-57]⁺ , which carries the majority of the total ion current. This intense, high-mass fragment is ideal for Selected Ion Monitoring (SIM), drastically improving the Signal-to-Noise (S/N) ratio compared to BSTFA [3].

Experimental Methodology: A Self-Validating Workflow

A robust analytical protocol must be a self-validating system —meaning it contains internal checks that confirm its own success or identify the exact point of failure. The workflow below integrates internal standardization and visual checkpoints to ensure absolute trustworthiness in the generated data.

DerivWorkflow N1 1. Sample Aliquot 2-(5-Methyl-1H-indol-1-yl)acetic acid N2 2. Internal Standard Addition Spike with Deuterated ISTD N1->N2 N3 3. Azeotropic Drying Dry N2 stream at 40°C N2->N3 N4 4. Silylation Reagent Add MTBSTFA + 1% TBDMCS & Pyridine N3->N4 N5 5. Thermal Incubation 60°C for 45 minutes N4->N5 N6 6. Quality Control Check Verify clear solution N5->N6 N7 7. GC-MS Injection 1 µL, Splitless Mode N6->N7

Fig 1. Self-validating MTBSTFA derivatization workflow for GC-MS.

Materials and Reagents
  • Analyte: 2-(5-Methyl-1H-indol-1-yl)acetic acid (Analytical Standard).

  • Internal Standard (ISTD): Indole-3-acetic acid-d5 (IAA-d5).

  • Derivatization Reagent: MTBSTFA containing 1% tert-Butyldimethylchlorosilane (TBDMCS).

  • Solvent: Anhydrous Pyridine (HPLC Grade, stored over molecular sieves).

Step-by-Step Protocol
  • Sample Aliquoting & ISTD Spiking (Self-Validation Checkpoint 1): Transfer 50 µL of the sample extract into a 2 mL silanized glass autosampler vial. Immediately spike with 10 µL of the ISTD (IAA-d5, 10 µg/mL). Causality: Adding the ISTD before drying ensures that any evaporative losses or derivatization inefficiencies are mathematically corrected during quantitation.

  • Azeotropic Evaporation: Evaporate the sample to absolute dryness under a gentle stream of ultra-high purity (UHP) nitrogen at 40°C. Causality: Silylation reagents are violently reactive with water. Even trace moisture will competitively react with MTBSTFA to form tert-butyldimethylsilanol, depleting the reagent and ruining the reaction.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine followed by 50 µL of MTBSTFA + 1% TBDMCS. Causality: Pyridine is not just a solvent; it acts as a basic catalyst and an acid scavenger. It neutralizes the reactive byproducts (trifluoroacetamide and HCl), driving the reaction equilibrium forward and protecting the indole core from acid-catalyzed degradation.

  • Thermal Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 45 minutes. Causality: The steric hindrance of the tert-butyl group requires higher activation energy than standard TMS derivatization. 60°C ensures 100% conversion without thermally degrading the analyte.

  • Visual Quality Control (Self-Validation Checkpoint 2): Remove the vial and let it cool to room temperature. Inspect the solution. Causality: The solution must be perfectly clear. A cloudy suspension indicates moisture contamination (precipitation of pyridinium hydrochloride salts), signaling that the sample must be prepped again.

  • GC-MS Injection: Transfer to the autosampler and inject 1 µL in splitless mode.

GC-MS Acquisition & Fragmentation Dynamics

Understanding the fragmentation pathway is critical for setting up SIM methods and ensuring high-confidence identification.

Fragmentation M1 TBDMS Derivative m/z: 303 [M]+ M2 Loss of tert-Butyl Group (-57 Da) M1->M2 Electron Impact (70 eV) M3 Base Peak m/z: 246 [M-57]+ M2->M3 M4 Loss of CO (-28 Da) M3->M4 Further Fragmentation M5 Indole Core Fragment m/z: 218 M4->M5

Fig 2. Electron impact (70 eV) fragmentation pathway of the TBDMS derivative.

Quantitative Data Summary

To aid in method development, the expected mass-to-charge (m/z) ratios for both MTBSTFA and BSTFA derivatives are summarized below. The TBDMS derivative is recommended for its superior S/N ratio in SIM mode.

Derivatization ReagentDerivative TypeNominal Mass (Da)Quantifier Ion (Base Peak)Qualifier Ions (m/z)Relative Hydrolytic Stability
MTBSTFA + 1% TBDMCS TBDMS Ester303m/z 246 [M-57]⁺303 [M]⁺, 218 [M-57-28]⁺Excellent (Target Choice)
BSTFA + 1% TMCS TMS Ester261m/z 246 [M-15]⁺261 [M]⁺, 130 [Indole Core]⁺Poor (Moisture Sensitive)

Troubleshooting & System Validation

If the protocol fails, the self-validating checkpoints will isolate the root cause:

  • Symptom: No analyte peak, but ISTD peak is strong.

    • Diagnosis: Derivatization and GC-MS injection were successful. The analyte was lost during pre-analytical extraction, or the concentration is below the Limit of Detection (LOD).

  • Symptom: Both analyte and ISTD peaks are missing or extremely low; massive peak at m/z 73 or 147 in the solvent delay.

    • Diagnosis: Reagent failure due to moisture. The massive early peaks are silanol byproducts. Corrective Action: Ensure rigorous nitrogen drying and verify the integrity of the anhydrous Pyridine.

  • Symptom: Peak tailing or active sites.

    • Diagnosis: Incomplete derivatization or a degraded GC inlet liner. Corrective Action: Increase incubation time to 60 minutes or perform GC inlet maintenance (replace liner and gold seal).

References

  • Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids National Institutes of Health (NIH)[Link]

  • Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population National Institutes of Health (NIH)[Link]

  • Tools and Applications for One- and Two-dimensional Gas Chromatography – Time-of-Flight Mass Spectrometry-based Metabolomics University of Regensburg [Link]

Application Note: 2-(5-Methyl-1H-indol-1-yl)acetic acid as a Pharmacophore Probe in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

In the landscape of targeted drug discovery, the indole-1-acetic acid scaffold is recognized as a highly privileged pharmacophore. Specifically, 2-(5-Methyl-1H-indol-1-yl)acetic acid (CAS: 1498800-43-3) serves as a critical chemical probe and synthetic precursor for developing potent enzyme inhibitors[1][2].

As a Senior Application Scientist, I frequently utilize this compound to benchmark high-throughput screening (HTS) assays targeting two distinct but structurally accommodating enzymes: Aldose Reductase (ALR2) and Cyclooxygenase-2 (COX-2) .

The causality behind its dual-target efficacy lies in its precise molecular geometry:

  • The Anionic Anchor: At physiological pH, the N1-acetic acid moiety is deprotonated. This carboxylate group mimics endogenous substrates (like arachidonic acid) and forms critical electrostatic interactions with positively charged residues in the enzyme active sites (e.g., Arg120 in COX-2 and the anion-binding pocket of ALR2)[3][4].

  • The Lipophilic Wedge: The 5-methyl substitution on the indole ring is not merely decorative. It provides a calculated lipophilic bulk that projects into hydrophobic specificity pockets, drastically enhancing binding affinity and driving selectivity over closely related isoforms (such as ALR1 or COX-1)[4][5].

Pathways Compound 2-(5-Methyl-1H-indol-1-yl)acetic acid (Anionic & Lipophilic Probe) ALR2 Aldose Reductase (ALR2) Target: Anion-Binding Pocket Compound->ALR2 Competitive Inhibition COX2 Cyclooxygenase-2 (COX-2) Target: Hydrophobic Channel Compound->COX2 Selective Inhibition Polyol Polyol Pathway (Inhibits Sorbitol Accumulation) ALR2->Polyol Blocks Glucose Reduction Prostaglandin Arachidonic Acid Pathway (Inhibits PGE2 Synthesis) COX2->Prostaglandin Blocks AA Oxidation

Mechanistic pathway of 2-(5-Methyl-1H-indol-1-yl)acetic acid in ALR2 and COX-2 enzyme inhibition.

Quantitative Profiling of Indole-1-Acetic Acid Derivatives

To establish a baseline for your assays, it is crucial to understand the expected kinetic behavior of 5-methyl-indole-1-acetic acid derivatives. The table below summarizes the typical quantitative parameters observed during in vitro profiling[3][4][5].

Target EnzymeAssay ReadoutExpected IC₅₀ RangeSelectivity IndexMechanism of Action
Aldose Reductase (ALR2) Absorbance (340 nm)0.1 μM – 2.5 μM>50-fold (vs. ALR1)Reversible, Competitive
Cyclooxygenase-2 (COX-2) EIA (PGE₂ levels)0.5 μM – 5.0 μM>10-fold (vs. COX-1)Time-dependent, Competitive

Self-Validating Experimental Protocols

A robust protocol is a self-validating system. The following methodologies are designed not just to yield data, but to continuously prove their own accuracy through strategic controls and mechanistic alignment.

Protocol A: Real-Time Kinetic Assay for Aldose Reductase (ALR2) Inhibition

Causality & Design: ALR2 is an oxidoreductase that utilizes NADPH to reduce glucose to sorbitol[5]. Because NADPH absorbs strongly at 340 nm while its oxidized form (NADP⁺) does not, monitoring the decay of absorbance at 340 nm provides a direct, real-time kinetic readout of enzyme velocity. Pre-incubation is required to allow the indole-acetic acid inhibitor to establish binding equilibrium within the active site before the substrate initiates the reaction.

Materials:

  • Recombinant Human ALR2 (AKR1B1)[3]

  • Assay Buffer: 100 mM Potassium Phosphate (pH 6.2)

  • Cofactor: 0.1 mM NADPH

  • Substrate: 10 mM DL-Glyceraldehyde (preferred over glucose for in vitro kinetics due to higher Vmax)

  • Controls: Epalrestat (Positive Control), 1% DMSO (Vehicle/Negative Control)

Step-by-Step Workflow:

  • Reagent Preparation: Dilute 2-(5-Methyl-1H-indol-1-yl)acetic acid in 100% DMSO to create a 10-point dose-response curve (10 mM down to 0.3 μM).

  • Reaction Mixture Assembly: In a 96-well UV-transparent microplate, add 100 μL Assay Buffer, 20 μL NADPH (0.1 mM final), 10 μL of diluted inhibitor (final DMSO concentration 1%), and 20 μL of ALR2 enzyme (approx. 10 mU/well).

  • Equilibration: Pre-incubate the microplate at 37°C for 10 minutes. Crucial Step: Skipping this will result in artificially high IC₅₀ values due to delayed binding kinetics.

  • Initiation: Add 50 μL of DL-Glyceraldehyde to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer to a microplate reader. Record absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.

  • Validation: Calculate the Z'-factor using the vehicle control (max activity) and Epalrestat control (min activity). A Z'-factor > 0.6 validates the assay run.

Protocol B: Cyclooxygenase-2 (COX-2) Selectivity Enzyme Immunoassay (EIA)

Causality & Design: COX-2 converts arachidonic acid to PGH₂, which is unstable and rapidly reduces to PGE₂. We utilize a competitive Enzyme Immunoassay (EIA) to quantify PGE₂. Hematin must be included in the buffer because COX enzymes require a heme cofactor for their peroxidase activity[4][6].

Materials:

  • Recombinant Human COX-2 and COX-1 (for selectivity profiling)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 μM Hematin, 2 mM Phenol

  • Substrate: 10 μM Arachidonic Acid

  • Controls: Celecoxib (COX-2 selective), Indomethacin (Non-selective)

Step-by-Step Workflow:

  • Enzyme Activation: Reconstitute COX-2 in Assay Buffer containing Hematin and Phenol. Incubate on ice for 15 minutes to ensure complete holoenzyme formation.

  • Inhibitor Incubation: In a 96-well plate, combine 180 μL of activated COX-2, 10 μL of 2-(5-Methyl-1H-indol-1-yl)acetic acid (in DMSO), and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 μL of Arachidonic Acid to initiate prostaglandin synthesis.

  • Termination: After exactly 2 minutes, terminate the reaction by adding 20 μL of 1M HCl. Causality: Precise timing is critical as COX undergoes suicide inactivation; extending the reaction skews the linear velocity.

  • Quantification: Neutralize the reaction with 1M NaOH, dilute 1:100, and transfer to a PGE₂ competitive EIA plate. Read absorbance at 412 nm (Ellman's reagent development).

Workflow Prep 1. Reagent Prep (Enzyme, Hematin/NADPH) Incubation 2. Pre-incubation (10-15 min at 37°C) Prep->Incubation Reaction 3. Reaction Initiation (Add Substrate) Incubation->Reaction Detection 4. Detection (Abs 340nm / EIA) Reaction->Detection Analysis 5. Data Analysis (Non-linear Regression) Detection->Analysis

Standardized High-Throughput Screening (HTS) workflow for enzyme inhibition assays.

Data Interpretation & Quality Control

To ensure the scientific integrity of your findings:

  • Velocity Calculation: For the ALR2 assay, extract the initial linear velocity ( V0​ ) from the steepest slope of the A340​ vs. time curve (typically the first 3 minutes).

  • IC₅₀ Determination: Plot the fractional activity ( Vi​/V0​ ) against the log concentration of 2-(5-Methyl-1H-indol-1-yl)acetic acid. Fit the data using a four-parameter logistic (4PL) regression model.

  • Hill Slope Analysis: Ensure the Hill slope ( nH​ ) is approximately 1.0. A slope significantly steeper than 1.2 may indicate compound aggregation, non-specific promiscuous binding, or assay interference, requiring the addition of 0.01% Triton X-100 to the assay buffer to break up aggregates.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed (NIH)
  • Title: [5-(Benzyloxy)
  • Title: Etodolac Sodium (Pyranoindole-1-acetic acid derivative)
  • Source: PMC (NIH)

Sources

Application Notes and Protocols for the Use of 2-(5-Methyl-1H-indol-1-yl)acetic acid as a Potential PPAR Agonist

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of PPAR Agonism and the Potential of Novel Indole-Based Modulators

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in energy homeostasis, lipid metabolism, inflammation, and cellular differentiation. The three main isotypes, PPARα, PPARγ, and PPARδ (also known as PPARβ), are activated by endogenous ligands such as fatty acids and their derivatives. Their critical functions have made them attractive therapeutic targets for a range of metabolic disorders.[1][2][3][4]

  • PPARα , predominantly expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle, is the molecular target for fibrate drugs used to treat dyslipidemia.[4][5]

  • PPARγ is highly expressed in adipose tissue and is central to adipocyte differentiation, lipid storage, and improving insulin sensitivity.[4] This isotype is the target of the thiazolidinedione (TZD) class of antidiabetic drugs.[1]

  • PPARδ is ubiquitously expressed and is implicated in fatty acid oxidation and energy expenditure.[4]

The discovery of synthetic ligands for these receptors has paved the way for new therapeutic interventions. However, existing therapies are not without their limitations, including side effects associated with full agonism.[2][6] This has spurred the search for novel PPAR modulators, including partial agonists and pan-agonists, with improved therapeutic profiles. The indole acetic acid scaffold has emerged as a promising chemotype for the development of such modulators.[7][8][9] This document provides a detailed guide for the characterization of 2-(5-Methyl-1H-indol-1-yl)acetic acid , a candidate PPAR agonist from this class.

The PPAR Signaling Pathway: A Mechanistic Overview

The activation of PPARs follows a well-established mechanism. As ligand-dependent transcription factors, PPARs form heterodimers with the Retinoid X Receptor (RXR).[5][6] Upon binding of an agonist, such as 2-(5-Methyl-1H-indol-1-yl)acetic acid, a conformational change is induced in the PPAR-RXR heterodimer. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of co-activator proteins and subsequent up- or down-regulation of gene expression.[1]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 2-(5-Methyl-1H-indol-1-yl)acetic acid PPAR PPAR (α, γ, δ) Agonist->PPAR Binds to Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Regulates

Figure 1: Simplified PPAR signaling pathway.

Experimental Protocols for the Characterization of 2-(5-Methyl-1H-indol-1-yl)acetic acid

The following protocols provide a comprehensive framework for evaluating the activity of 2-(5-Methyl-1H-indol-1-yl)acetic acid as a PPAR agonist.

Protocol 1: In Vitro Ligand Binding Assay

Objective: To determine the binding affinity of 2-(5-Methyl-1H-indol-1-yl)acetic acid to the ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARδ. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust method for this purpose.

Principle: This competitive binding assay measures the displacement of a fluorescently labeled PPAR ligand (tracer) by the test compound. A decrease in the FRET signal is proportional to the amount of tracer displaced, allowing for the determination of the test compound's binding affinity (IC50).

Materials:

  • Recombinant human PPARα-LBD, PPARγ-LBD, and PPARδ-LBD

  • TR-FRET tracer specific for each PPAR isotype

  • TR-FRET donor and acceptor fluorophores

  • Assay buffer

  • 384-well microplates

  • 2-(5-Methyl-1H-indol-1-yl)acetic acid

  • Reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare a serial dilution of 2-(5-Methyl-1H-indol-1-yl)acetic acid and reference agonists in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the PPAR-LBD, fluorescent tracer, and TR-FRET donor/acceptor mix to each well.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the TR-FRET signal using a compatible microplate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Data Interpretation: A lower IC50 value indicates a higher binding affinity of the test compound for the PPAR-LBD. By comparing the IC50 values across the three PPAR isotypes, the selectivity of 2-(5-Methyl-1H-indol-1-yl)acetic acid can be determined.

Compound PPARα IC50 (nM) PPARγ IC50 (nM) PPARδ IC50 (nM)
2-(5-Methyl-1H-indol-1-yl)acetic acidExperimental DataExperimental DataExperimental Data
Reference Agonist (e.g., GW7647)Known ValueN/AN/A
Reference Agonist (e.g., Rosiglitazone)N/AKnown ValueN/A
Reference Agonist (e.g., GW501516)N/AN/AKnown Value
Protocol 2: Cell-Based PPAR Transactivation Assay

Objective: To measure the functional activity of 2-(5-Methyl-1H-indol-1-yl)acetic acid as a PPAR agonist by quantifying its ability to induce the expression of a reporter gene under the control of a PPRE.

Principle: A host cell line (e.g., HEK293T) is transiently co-transfected with an expression vector for the full-length PPAR isotype and a reporter vector containing a luciferase gene downstream of a PPRE. Activation of the PPAR by the test compound drives the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T cells

  • Cell culture medium and reagents

  • Expression vectors for human PPARα, PPARγ, and PPARδ

  • PPRE-driven luciferase reporter vector

  • Transfection reagent

  • 96-well cell culture plates

  • 2-(5-Methyl-1H-indol-1-yl)acetic acid

  • Reference agonists

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the appropriate PPAR expression vector and the PPRE-luciferase reporter vector.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of 2-(5-Methyl-1H-indol-1-yl)acetic acid or reference agonists.

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the EC50 values by plotting the dose-response curve.

Transactivation_Assay_Workflow Start Seed HEK293T cells Transfect Co-transfect with PPAAR & Reporter Plasmids Start->Transfect Incubate1 Incubate 24h Transfect->Incubate1 Treat Treat with 2-(5-Methyl-1H-indol-1-yl)acetic acid Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Calculate EC50 Measure->Analyze

Figure 2: Workflow for the PPAR transactivation assay.

Data Interpretation: The EC50 value represents the concentration of the compound that elicits a half-maximal response. A lower EC50 value indicates greater potency. Comparing the EC50 values across the three PPAR isotypes will reveal the functional selectivity of the compound.

Compound PPARα EC50 (nM) PPARγ EC50 (nM) PPARδ EC50 (nM)
2-(5-Methyl-1H-indol-1-yl)acetic acidExperimental DataExperimental DataExperimental Data
Reference Agonist (e.g., GW7647)Known ValueN/AN/A
Reference Agonist (e.g., Rosiglitazone)N/AKnown ValueN/A
Reference Agonist (e.g., GW501516)N/AN/AKnown Value
Protocol 3: Analysis of Target Gene Expression via qPCR

Objective: To confirm that 2-(5-Methyl-1H-indol-1-yl)acetic acid regulates the expression of known PPAR target genes in a biologically relevant cell line.

Principle: Cells expressing the PPAR isotype of interest (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ) are treated with the test compound. Total RNA is then extracted, reverse transcribed to cDNA, and the expression levels of specific target genes are quantified using real-time quantitative PCR (qPCR).

Materials:

  • Relevant cell line (e.g., HepG2, differentiated 3T3-L1)

  • Cell culture medium and reagents

  • 2-(5-Methyl-1H-indol-1-yl)acetic acid

  • Reference agonists

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Culture the chosen cell line to the appropriate confluency. For 3T3-L1 cells, induce differentiation into adipocytes prior to the experiment.

  • Treat the cells with various concentrations of 2-(5-Methyl-1H-indol-1-yl)acetic acid or a reference agonist for a specified time (e.g., 24-48 hours).

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to a vehicle-treated control.

Data Interpretation: A dose-dependent increase in the mRNA levels of known PPAR target genes provides strong evidence that 2-(5-Methyl-1H-indol-1-yl)acetic acid acts as a functional agonist in a cellular context.

Target Gene Cell Line Fold Change in Expression (vs. Vehicle)
CPT1A (PPARα target)HepG2Experimental Data
FABP4 (PPARγ target)3T3-L1 adipocytesExperimental Data
LPL (PPARγ target)3T3-L1 adipocytesExperimental Data

Concluding Remarks

The protocols outlined in this document provide a robust framework for the initial characterization of 2-(5-Methyl-1H-indol-1-yl)acetic acid as a potential PPAR agonist. By systematically evaluating its binding affinity, functional activity, and effects on target gene expression, researchers can gain valuable insights into its potency, selectivity, and therapeutic potential. The broader class of indole acetic acids has shown promise in modulating PPAR activity, and a thorough investigation of this specific derivative is a logical and scientifically driven step in the quest for novel metabolic disease therapies.

References

  • Choi, J. H., Banks, A. S., Estall, J. L., Kajimura, S., Boström, P., Laznik, D., Ruas, J. L., Chalmers, M. J., Kamenecka, T. M., Blüher, M., Griffin, P. R., & Spiegelman, B. M. (2010). Anti-diabetic drugs inhibit obesity-linked phosphorylation of PPARγ by Cdk5. Nature, 466(7305), 451–456. Available at: [Link]

  • Dong, X. B., Wang, C. Y., Li, Q. L., Wang, F. X., & Wang, H. S. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 29(1), 12. Available at: [Link]

  • Dubois, V., Gauthier, C., & Eeckhout, C. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2541. Available at: [Link]

  • Mahindroo, N., Wang, C. C., Liao, C. C., Huang, C. F., Lu, I. L., Lien, T. W., Peng, Y. H., Huang, W. J., Lin, Y. T., Hsu, M. C., Lin, C. H., Tsai, C. H., Hsu, J. T. A., Chen, X., Lyu, P. C., Chao, Y. S., Wu, S. Y., & Hsieh, H. P. (2006). Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies. Journal of Medicinal Chemistry, 49(3), 1212–1216. Available at: [Link]

  • Peroxisome proliferator-activated receptor. (2024). In Wikipedia. Available at: [Link]

  • Rangaswami, J., Bhalla, V., de Boer, I. H., Staruschenko, A., & White, W. B. (2023). Cardiorenal protection with nonsteroidal mineralocorticoid receptor antagonists.
  • Sharma, A. M., & Staels, B. (2007). Peroxisome proliferator-activated receptor gamma and adipose tissue--understanding obesity-related changes in regulation of lipid and glucose metabolism. The Journal of Clinical Endocrinology and Metabolism, 92(2), 386-395.
  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236–240.
  • Varga, T., Czimmerer, Z., & Nagy, L. (2011). PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(8), 1007-1022.
  • Wang, L., Waltenberger, B., Pferschy-Wenzig, E. M., Blunder, M., Liu, X., Malainer, C., Blazevic, T., Schwaiger, S., Rollinger, J. M., Heiss, E. H., Schuster, D., Kopp, B., Bauer, R., Stuppner, H., Dirsch, V. M., & Atanasov, A. G. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical Pharmacology, 92(1), 73-89.
  • Wilson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). The peroxisome proliferator-activated receptors: ligands, receptor biochemistry and clinical implications. Journal of Medicinal Chemistry, 43(4), 527-550.
  • Xu, H. E., Lambert, M. H., Montana, V. G., Parks, D. J., Blanchard, S. G., Brown, P. J., Sternbach, D. D., Lehmann, J. M., Wisely, G. B., Willson, T. M., Kliewer, S. A., & Milburn, M. V. (1999). Molecular recognition of fatty acids by peroxisome proliferator-activated receptors. Molecular Cell, 3(3), 397-403.
  • Yoon, G., Gim, H. J., Lee, S. M., Park, J. W., Jeon, R., & Park, B. H. (2014). [5-(3-Indol-1-ylpropoxy)-1H-indol-3-yl] Acetic Acid Enhances Adipocyte Differentiation and Glucose Uptake in 3T3-L1 Cells. Journal of Medicinal Food, 17(10), 1079-1085. Available at: [Link]

  • Zhang, Y., Proenca, R., Maffei, M., Barone, M., Leopold, L., & Friedman, J. M. (1994). Positional cloning of the mouse obese gene and its human homologue.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 5-Methylindole

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the N-alkylation of 5-methylindole. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and optimize your reaction conditions for this critical chemical transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of 5-methylindole, offering explanations and actionable solutions.

Issue 1: Low to No Conversion of Starting Material

Question: My N-alkylation reaction shows little to no consumption of the 5-methylindole starting material. What are the possible reasons, and how can I improve the conversion?

Answer: Low conversion is a common hurdle that can often be traced back to several key factors related to reagent activity and reaction conditions.

  • Insufficient Deprotonation: The N-H bond of an indole is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation to form the more nucleophilic indolate anion.[1][2] If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting material, leading to a sluggish or stalled reaction.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a highly effective and common choice for this transformation.[1][2] Ensure you are using at least 1.1 to 1.5 molar equivalents to drive the deprotonation to completion.

  • Reagent and Solvent Purity: Strong bases like NaH are extremely sensitive to moisture. Any protic impurities, such as water in the solvent or on the glassware, will quench the base and the indolate anion, effectively halting the reaction.[1][2]

    • Solution: Always use anhydrous solvents and ensure your glassware is flame-dried or oven-dried immediately before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2][3]

  • Poor Solubility: If the indole substrate or the base has poor solubility in the chosen solvent, the reaction will be slow due to the limited interaction between reactants.[2]

    • Solution: Select a solvent that effectively dissolves the indolate anion. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices.[1][4] In some cases, a mixture of solvents can improve solubility and reaction rates.

  • Low Reaction Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate at room temperature.

    • Solution: Gently heating the reaction mixture can significantly increase the rate. Temperatures between room temperature and 80 °C are often beneficial.[2][4] Always monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential degradation at higher temperatures.

Issue 2: Poor Regioselectivity (Predominant C3-Alkylation)

Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of my desired N-alkylated product. How can I improve N-selectivity?

Answer: This is the most common challenge in indole alkylation, arising from the dual nucleophilicity of the indole ring. The C3 position is inherently electron-rich and can compete with the nitrogen for the alkylating agent.[1][4]

  • Incomplete Deprotonation: If the indole is not fully deprotonated to the indolate anion, the neutral indole, which is highly nucleophilic at the C3 position, can react with the alkylating agent.[4]

    • Solution: As with low conversion, ensure complete deprotonation by using a strong base like NaH in a slight excess (1.1-1.5 eq.).[1]

  • Solvent Effects: The choice of solvent plays a critical role in regioselectivity.

    • Solution: Polar aprotic solvents like DMF are known to favor N-alkylation.[1][4] Increasing the proportion of DMF in a THF/DMF solvent mixture can enhance N-selectivity.[1][4] These solvents help to solvate the cation of the base, leaving a "naked" and highly reactive indolate anion that preferentially attacks via the nitrogen atom.

  • Temperature Control: Reaction temperature can influence the product ratio.

    • Solution: Higher temperatures often favor the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][4]

  • Counter-ion Effects: The cation associated with the indolate anion can influence the site of alkylation.

    • Solution: Experimenting with different bases can alter the counter-ion (e.g., NaH for Na⁺, KH for K⁺, or Cs₂CO₃ for Cs⁺). The larger and "softer" cesium cation, for example, is known to promote N-alkylation in some systems.[4]

Issue 3: Starting Material or Product Degradation

Question: I am observing decomposition of my 5-methylindole or the desired product. What can I do to minimize this?

Answer: Indoles can be sensitive to harsh reaction conditions.

  • Strongly Basic or Acidic Conditions: Prolonged exposure to strong bases or acidic workup conditions can lead to degradation.

    • Solution: Minimize reaction time by closely monitoring the reaction's progress. Once complete, quench the reaction carefully at a low temperature (0 °C) with a mild reagent like saturated aqueous ammonium chloride.[1]

  • High Temperatures: While heat can improve reaction rates, excessive temperatures can cause decomposition.

    • Solution: Find the optimal temperature that provides a reasonable reaction rate without causing significant degradation. Monitor the reaction for the appearance of baseline spots on TLC, which can indicate decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the alkylation of 5-methylindole?

The indole ring has two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. The C3 position is often more nucleophilic in the neutral indole molecule.[4] The key to achieving selective N-alkylation is to deprotonate the N-H bond to form the indolate anion. This anion is also a bidentate nucleophile, but under appropriate conditions (polar aprotic solvent, specific counter-ions), the reaction at the nitrogen is favored.[1][4]

Q2: How do I select the appropriate base for the reaction?

The base must be strong enough to fully deprotonate the indole N-H (pKa ≈ 17). Weak bases will result in an equilibrium with a low concentration of the reactive indolate anion.

  • Strong Bases (Recommended): Sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOtBu) are effective choices. NaH is the most commonly used.[1][2]

  • Weaker Bases (Can be effective in some systems): Potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃) can also be used, sometimes in conjunction with phase-transfer catalysts.[2][5]

Q3: What is the role of the solvent in controlling the reaction outcome?

The solvent has a profound impact on both the reaction rate and selectivity.

  • Polar Aprotic Solvents (Recommended): DMF, THF, and DMSO are ideal because they effectively solvate the metal cation (from the base), which prevents it from tightly associating with the indolate anion. This "naked" anion is more reactive at the nitrogen position, leading to higher N-selectivity.[1][2][4]

  • Aprotic, Nonpolar Solvents (Less Ideal): Solvents like toluene or hexane are generally poor choices as the indolate salt will have low solubility, leading to slow and inefficient reactions.

Q4: Can phase-transfer catalysis (PTC) be used for this reaction?

Yes, phase-transfer catalysis is a powerful technique for N-alkylation and can be an excellent alternative to using strong, moisture-sensitive bases in anhydrous conditions.[3] In a PTC system (e.g., an aqueous solution of KOH, an organic solvent like toluene, and a phase-transfer catalyst like a quaternary ammonium salt), the catalyst transports the hydroxide ion into the organic phase to deprotonate the indole. This method can offer high N-selectivity and is often operationally simpler.[3][6]

Data & Protocols
Table 1: Comparison of Common Bases for N-Alkylation
BaseFormulapKa of Conjugate AcidKey Characteristics
Sodium HydrideNaH~36Very strong, irreversible deprotonation, requires anhydrous conditions.[1][2]
Potassium HydroxideKOH~15.7Strong base, can be used with PTC, less sensitive to moisture than NaH.[2][5]
Cesium CarbonateCs₂CO₃~10.3 (first proton)Mild base, often promotes N-selectivity due to the large Cs⁺ ion.[2][4]
Potassium tert-ButoxideKOtBu~19Strong, non-nucleophilic base, soluble in THF.
Experimental Protocol: General Procedure for N-Alkylation of 5-Methylindole using Sodium Hydride

This protocol is a standard method and may require optimization for your specific alkylating agent and scale.[1][2]

Materials:

  • 5-methylindole

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate and brine for workup

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-methylindole (1.0 eq.).

  • Dissolution: Dissolve the 5-methylindole in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the formation of the sodium indolate salt.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir. Gentle heating (e.g., to 50-80 °C) may be required depending on the reactivity of the alkylating agent.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visual Guides

G Diagram 1: Competing N- vs. C3-Alkylation Pathways cluster_0 5-Methylindole cluster_1 Reaction Conditions Indole 5-Methylindole Anion Indolate Anion (Bidentate Nucleophile) Indole->Anion Deprotonation Base Base (e.g., NaH) RX Alkylating Agent (R-X) N_Alkylation N-Alkylated Product (Thermodynamically Stable) Anion->N_Alkylation N-Attack (Favored in polar aprotic solvents) C_Alkylation C3-Alkylated Byproduct Anion->C_Alkylation C3-Attack (Kinetically favored in some conditions)

Caption: Competing N- vs. C3-Alkylation Pathways.

G Diagram 2: Troubleshooting Workflow for Low Reaction Yield Start Start: Low/No Conversion CheckBase Is the base strong enough? (e.g., NaH) Start->CheckBase CheckPurity Are reagents & solvents anhydrous? CheckBase->CheckPurity Yes Sol_Base Action: Use a stronger base (e.g., NaH, KH) CheckBase->Sol_Base No CheckSolubility Is solubility adequate? CheckPurity->CheckSolubility Yes Sol_Purity Action: Use anhydrous solvents, flame-dry glassware, use inert atm. CheckPurity->Sol_Purity No CheckTemp Is reaction temperature optimized? Sol_Temp Action: Increase temperature (e.g., to 50-80 °C) & monitor. CheckTemp->Sol_Temp No Success Reaction Optimized CheckTemp->Success Yes CheckSolubility->CheckTemp Yes Sol_Solubility Action: Switch to or add polar aprotic solvent (DMF, THF). CheckSolubility->Sol_Solubility No Sol_Base->CheckPurity Sol_Purity->CheckSolubility Sol_Temp->Success Sol_Solubility->CheckTemp

Caption: Troubleshooting workflow for low reaction yield.

References
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). National Institutes of Health.
  • Optimization of reaction conditions for N-alkylation of indoles. (2025). BenchChem.
  • Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline. (2025). BenchChem.
  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. (2019). Thieme.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI.
  • Optimizing reaction conditions for N-alkylation of indoles. (2025). BenchChem.
  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2002). ACS Publications.
  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. (2019). Thieme.
  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. (n.d.). ResearchGate.
  • Technical Support Center: Selective N-Alkylation of Indoles. (2025). BenchChem.

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Technical Support Center: Troubleshooting Degradation of 2-(5-Methyl-1H-indol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of indole-based compounds in solution. 2-(5-Methyl-1H-indol-1-yl)acetic acid presents a unique stability challenge: while the N1-acetic acid substitution prevents classical nitrogen deprotonation, the electron-donating C5-methyl group significantly increases the electron density of the indole core. This makes the C2=C3 π-bond highly susceptible to electrophilic attack, oxidation, and photolysis[1].

This guide is designed to move beyond basic handling instructions. We will explore the mechanistic causality behind the degradation of this compound and provide self-validating protocols to ensure absolute reproducibility in your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my working solution change color (turning pink, yellow, or brown) over time? A1: A color shift is the macroscopic symptom of microscopic oxidative degradation. The indole core is highly electron-rich. When exposed to dissolved oxygen or reactive oxygen species (ROS), the C2=C3 double bond undergoes electrophilic attack, leading to the formation of oxindole or isatin derivatives[2]. These oxidized intermediates rapidly polymerize into colored oligomers[3]. Causality: The C5-methyl group exerts an inductive electron-donating effect, making this specific molecule even more prone to oxidation than an unsubstituted indole. Furthermore, trace transition metals (like Fe³⁺ or Cu²⁺) in your buffer can catalyze Fenton-like radical generation, accelerating this oxygen attack[4].

Q2: How critical is light protection for this specific compound? A2: It is absolutely critical. Indole-1-acetic acid derivatives and their structural analogs (such as the pharmaceutical etodolac) are notoriously photolabile[4]. Exposure to UV or ambient visible light excites the indole ring, facilitating an electron transfer that generates superoxide radicals[5]. Causality: This photodegradation is synergistically accelerated by nutrient salts in biological media, which act as photosensitizers, leading to radical cleavage and complete degradation within days if left unprotected[6].

Q3: What are the optimal pH conditions to prevent degradation in aqueous buffers? A3: You must maintain a neutral to mildly basic pH (pH 6.5–7.5). Under strongly acidic conditions (pH < 4), the C3 position can become protonated, disrupting the aromaticity and triggering acid-catalyzed rearrangement and degradation[7]. Causality: At neutral pH, the N1-acetic acid moiety is fully deprotonated into a carboxylate anion. This not only maximizes aqueous solubility but also stabilizes the molecule against acid-catalyzed polymerization, yielding >98% recovery over 48 hours provided the solution is kept dark[7].

Q4: Can I autoclave media containing 2-(5-Methyl-1H-indol-1-yl)acetic acid? A4: No. While some indole derivatives can survive autoclaving in pure, deionized water[8], the combination of extreme heat (120°C), dissolved oxygen, and buffer salts drastically accelerates thermal oxidation[6]. Heat overcomes the activation energy barrier for oxidative ring cleavage[4]. Always use 0.22 µm filter sterilization for your working solutions.

Part 2: Quantitative Degradation Profiles

To effectively protect your compound, you must understand the kinetics of its degradation pathways. The tables below summarize the quantitative impact of environmental stressors based on data from structurally analogous indole-1-acetic acids.

Table 1: Kinetic Impact of Environmental Factors on Indole-1-Acetic Acid Derivatives

Environmental StressorPrimary Degradation MechanismKinetic Impact / Expected StabilityCausality / Notes
UV / Visible Light Photolysis & Radical CleavageComplete degradation in 4–7 days[5]Photons excite the indole ring, generating superoxide radicals.
Dissolved Oxygen Electrophilic attack at C2=C3~30% loss over 8 hours (aqueous)[9]Forms oxindole/isatin derivatives; accelerated by trace metals.
Temperature (60–90°C) Thermal OxidationComplete degradation within 8 hours[4]Heat overcomes activation energy for oxidative ring cleavage.
Strong Acid (pH < 4) Acid-catalyzed rearrangementRapid degradation (hours)[7]Protonation of C3 disrupts aromaticity, leading to polymerization.
Neutral pH (pH 7.0) Deprotonation of acetic acid>98% recovery after 50 hours[7]Carboxylate anion stabilizes the molecule if protected from light.

Table 2: Recommended Storage Matrix

Solution TypeSolvent / MatrixTemperatureLight ProtectionExpected Shelf-Life
Solid Powder Lyophilized-20°CAmber Glass + Argon> 2 Years
Stock Solution Anhydrous DMSO-80°CAmber Aliquots6–12 Months[3]
Working Solution Degassed PBS (pH 7.4)4°CFoil-wrapped< 24 Hours (Prepare Fresh)

Part 3: Visualizing the Degradation and Workflow

Understanding the pathways of degradation allows us to engineer a robust workflow to prevent them.

DegradationMechanisms Target 2-(5-Methyl-1H-indol-1-yl) acetic acid Ox Oxidation (C2/C3) Oxindoles/Isatins Target->Ox O2, ROS, Fe/Cu Photo Photodegradation Radical Cleavage Target->Photo UV/Vis Light Acid Acid Hydrolysis Rearrangement Target->Acid pH < 4.0

Degradation pathways of 2-(5-Methyl-1H-indol-1-yl)acetic acid under environmental stress.

Workflow S1 1. Weigh Compound (Amber vial, Argon flush) S2 2. Prepare Stock (50 mM) (Anhydrous DMSO) S1->S2 Dissolve & Vortex S3 3. Prepare Working Solution (Degassed Buffer, pH 7.0-7.4) S2->S3 Dilute before use Add Chelators S4 4. Sterilization & Storage (0.22 µm filter, 4°C, Dark) S3->S4 Protect from light

Step-by-step workflow for formulating and storing stable indole solutions.

Part 4: Self-Validating Experimental Protocols

To guarantee experimental integrity, follow these protocols. Each protocol includes a built-in validation step so you can definitively prove the stability of your compound before initiating downstream assays.

Protocol 1: Preparation of Ultra-Stable Stock Solutions (50 mM)

Water is the enemy of long-term indole stability due to dissolved oxygen and hydrolytic potential. We utilize anhydrous DMSO to lock the molecule in a stable, inert matrix[3].

Step-by-Step Methodology:

  • Preparation: Equilibrate the lyophilized vial of 2-(5-Methyl-1H-indol-1-yl)acetic acid to room temperature in a desiccator to prevent ambient moisture condensation.

  • Solvent Addition: In a biosafety cabinet under subdued lighting, add High-Performance Liquid Chromatography (HPLC)-grade anhydrous DMSO to achieve a 50 mM concentration.

  • Homogenization: Vortex gently until fully dissolved. Do not sonicate, as cavitation generates localized heat and free radicals.

  • Aliquoting: Dispense into single-use amber glass vials (e.g., 50 µL per vial).

  • Inert Atmosphere: Blanket each vial with a gentle stream of Argon or Nitrogen gas before sealing tightly with a PTFE-lined cap.

  • Storage: Snap-freeze in liquid nitrogen and transfer to -80°C.

  • Validation Step (Self-Validation): Thaw one aliquot and dilute to 1 µg/mL in mobile phase. Analyze via HPLC-UV at 227 nm[7]. A single, sharp peak confirms a pristine stock. If you observe secondary peaks at lower retention times, C2/C3 oxidation has occurred[2].

Protocol 2: Formulation of Aqueous Working Solutions

When transitioning from DMSO to aqueous buffers, the compound becomes highly vulnerable to trace metals and oxygen.

Step-by-Step Methodology:

  • Buffer Degassing: Prepare your target buffer (e.g., PBS, pH 7.4). Degas the buffer by sparging with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Chelation (Crucial): Add 0.1 mM EDTA to the buffer. Causality: EDTA sequesters trace transition metals (Fe³⁺, Cu²⁺) present in standard laboratory water, preventing them from catalyzing Fenton-mediated oxidation of the indole ring.

  • Dilution: Thaw a single DMSO stock aliquot and immediately dilute it into the degassed buffer to your working concentration.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not autoclave.

  • Protection: Wrap the container entirely in aluminum foil to block UV/Vis light. Keep on ice (4°C) during the experiment.

  • Validation Step (Self-Validation): Perform a visual inspection against a white background. The solution must be perfectly colorless. A faint pink or yellow hue is a definitive indicator of oxindole formation, and the solution must be discarded[3].

References

  • ResearchGate - Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 URL: [Link]

  • Taylor & Francis Online - Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination URL: [Link]

  • ACS Catalysis - Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme URL: [Link]

  • PubMed / NIH - Nutrient salts promote light-induced degradation of indole-3-acetic Acid in tissue culture media URL: [Link]

  • PMC / NIH - Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review URL:[Link]

  • Chemistry Journal - Development and validation of stability indicating HPLC method for the estimation of etodolac URL: [Link]

  • MOST Wiedzy - Improved degradation of etodolac in the presence of core-shell ZnFe2O4/SiO2/TiO2 magnetic photocatalyst URL: [Link]

  • ACS Environmental Au - Critical Review of UV-Advanced Reduction Processes for the Treatment of Chemical Contaminants in Water URL: [Link]

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Validation & Comparative

A Comparative Guide to Validated Bioanalytical Methods for 2-(5-Methyl-1H-indol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug candidates and their metabolites in biological matrices is the bedrock of preclinical and clinical research. This guide provides an in-depth technical comparison of validated bioanalytical methods for 2-(5-Methyl-1H-indol-1-yl)acetic acid, a novel indole-based compound with therapeutic potential. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, ensuring a thorough understanding of how to achieve accurate and reproducible data that meets stringent regulatory standards.

The principles outlined herein are grounded in the comprehensive guidelines for bioanalytical method validation established by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8] Adherence to these guidelines is paramount for generating data that is not only scientifically sound but also suitable for regulatory submissions.[3][9]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of small molecules like 2-(5-Methyl-1H-indol-1-yl)acetic acid in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the unequivocal gold standard.[3] Its superior sensitivity, selectivity, and speed make it the preferred platform for pharmacokinetic, toxicokinetic, and bioavailability studies.

The inherent selectivity of LC-MS/MS arises from its ability to differentiate the analyte from endogenous matrix components and other metabolites based on both its chromatographic retention time and its unique mass-to-charge ratio (m/z) transitions. This dual-filter approach significantly reduces the likelihood of interference, leading to more accurate and reliable quantification.

Causality Behind Experimental Choices: An LC-MS/MS Workflow

The development of a validated LC-MS/MS method is a systematic process where each step is optimized to ensure the final assay is robust and fit-for-purpose.

Diagram: LC-MS/MS Bioanalytical Workflow

LC-MS/MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing & Validation SampleCollection Biological Sample Collection (e.g., Plasma) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard Accurate Pipetting Extraction Extraction (LLE or SPE) InternalStandard->Extraction Matrix Normalization Evaporation Evaporation & Reconstitution Extraction->Evaporation Analyte Concentration Injection Sample Injection Evaporation->Injection Chromatography Chromatographic Separation (Reversed-Phase HPLC/UPLC) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Analyte Elution MassAnalysis Tandem Mass Spectrometry (MRM Mode) Ionization->MassAnalysis Ion Generation Quantification Quantification using Calibration Curve MassAnalysis->Quantification Signal Detection Validation Method Validation (FDA/EMA Guidelines) Quantification->Validation Data Integrity

Caption: A typical bioanalytical workflow using LC-MS/MS.

Detailed Experimental Protocol: A Validated LC-MS/MS Method

The following protocol outlines a robust and validated method for the quantification of 2-(5-Methyl-1H-indol-1-yl)acetic acid in human plasma.

1. Sample Preparation: The Critical First Step

The choice of sample preparation technique is pivotal for removing interfering substances and concentrating the analyte of interest.[10][11][12] For 2-(5-Methyl-1H-indol-1-yl)acetic acid, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.

  • Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between the aqueous biological matrix and an immiscible organic solvent.[13][14][15][16] For an acidic compound like our target analyte, adjusting the pH of the plasma sample to below its pKa will ensure it is in its neutral form, facilitating its extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[12][17][18][19] A mixed-mode anion exchange SPE sorbent would be ideal for 2-(5-Methyl-1H-indol-1-yl)acetic acid, capturing it based on both its ionic character and hydrophobicity.

Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of human plasma, previously spiked with an internal standard (e.g., a stable isotope-labeled version of the analyte), onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Separation: Achieving Baseline Resolution

The goal of chromatography is to separate the analyte from any remaining matrix components and potential metabolites. A reversed-phase C18 column is a suitable choice for retaining and separating indole-containing compounds.[20]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and is compatible with fast LC gradients.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.[21]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 10% to 90% B over 3 minutesAllows for efficient elution of the analyte while separating it from early and late eluting interferences.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, providing good peak shape and sensitivity.
Column Temperature 40°CEnsures reproducible retention times and can improve peak shape.

3. Mass Spectrometric Detection: The Key to Selectivity

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity.[22] This involves selecting a specific precursor ion (the protonated molecule of our analyte) and then monitoring for a specific product ion that is formed upon fragmentation.

ParameterOptimized ValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. The acidic mobile phase promotes the formation of positive ions.
MRM Transition (Analyte) To be determined experimentally (e.g., m/z 190.1 -> 130.1)The precursor ion corresponds to [M+H]+. The product ion is a stable fragment unique to the analyte.
MRM Transition (Internal Standard) To be determined experimentally (e.g., m/z 194.1 -> 134.1 for a +4 Da stable isotope)A stable isotope-labeled internal standard will have a similar fragmentation pattern but a different mass.
Collision Energy To be optimized for each transitionThe voltage applied to induce fragmentation, optimized for maximum product ion intensity.

Comparison with Alternative Methods

While LC-MS/MS is the preferred method, other techniques can be considered, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a more widely available and less expensive technique than LC-MS/MS. For indole-containing compounds, which typically have strong UV absorbance, this can be a viable option, particularly for later-stage studies where analyte concentrations are higher.

Comparison Table: LC-MS/MS vs. HPLC-UV

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on retention time and mass transitions)Moderate (based on retention time and UV absorbance)
Sensitivity High (pg/mL to low ng/mL)Lower (typically high ng/mL to µg/mL)
Susceptibility to Matrix Effects Can be significant, requires careful method developmentGenerally lower than LC-MS/MS
Cost High (instrumentation and maintenance)Lower
Throughput High (fast run times)Moderate
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful analytical technique, but it is generally less suitable for non-volatile and thermally labile compounds like 2-(5-Methyl-1H-indol-1-yl)acetic acid. Derivatization would be required to increase the volatility of the analyte, which adds a layer of complexity and potential for variability to the analytical workflow.

Diagram: Method Selection Decision Tree

Method_Selection start Start: Bioanalytical Need sensitivity Required Sensitivity? start->sensitivity volatility Analyte Volatility? start->volatility matrix Matrix Complexity? sensitivity->matrix High (pg/mL) hplcuv HPLC-UV sensitivity->hplcuv Low (µg/mL) lcms LC-MS/MS matrix->lcms High (Plasma, Tissue) matrix->hplcuv Low (e.g., Formulation) gcms GC-MS (with derivatization) volatility->sensitivity Low / Non-volatile volatility->gcms High / Derivatizable

Caption: A decision tree for selecting an appropriate bioanalytical method.

Conclusion: A Fit-for-Purpose Approach

The selection of a bioanalytical method for 2-(5-Methyl-1H-indol-1-yl)acetic acid should be guided by the specific requirements of the study. For early-stage discovery and regulated preclinical and clinical studies where sensitivity and selectivity are paramount, a validated LC-MS/MS method is the undisputed choice. For other applications with less stringent sensitivity requirements, HPLC-UV may offer a cost-effective alternative.

Ultimately, a thorough method validation process, adhering to regulatory guidelines, is essential to ensure the generation of high-quality, reliable data that can confidently support drug development decisions.

References

  • Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

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A Comparative Guide to the Biological Activity of 2-(5-Methyl-1H-indol-1-yl)acetic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological activity of 2-(5-Methyl-1H-indol-1-yl)acetic acid and its analogues. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction: The Therapeutic Promise of Indole Acetic Acid Derivatives

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Indole-3-acetic acid (IAA), a well-known plant hormone, and its derivatives have attracted significant attention for their therapeutic potential, particularly in the fields of inflammation, infectious diseases, and oncology.[2][3] The parent compound, 2-(5-Methyl-1H-indol-1-yl)acetic acid, serves as a key scaffold for the development of novel therapeutic agents. The strategic modification of this scaffold allows for the fine-tuning of its pharmacological properties, leading to the generation of analogues with enhanced potency, selectivity, and improved safety profiles.[1]

This guide will delve into the comparative biological activities of 2-(5-Methyl-1H-indol-1-yl)acetic acid and its structurally related analogues, with a focus on their anti-inflammatory, antimicrobial, and cytotoxic properties. We will explore the underlying mechanisms of action and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. A major pathway in inflammation involves the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, are indole acetic acid derivatives that exert their effects by inhibiting COX enzymes.[1]

Mechanism of Action: COX-1 and COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, while COX-2 is induced during inflammation.[1] The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing side effects like gastrointestinal irritation.[1] The development of indole acetic acid analogues often focuses on achieving this selectivity.

Signaling Pathway: Cyclooxygenase (COX) Pathway

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Stomach Protection, Platelet Aggregation) Arachidonic_Acid->COX1 COX2 COX-2 (Inflammation, Pain) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX1->Prostaglandins COX2->Prostaglandins NSAIDS Non-selective NSAIDs (e.g., Indomethacin) NSAIDS->COX1 NSAIDS->COX2 COX2_Inhibitors Selective COX-2 Inhibitors COX2_Inhibitors->COX2

Caption: The cyclooxygenase pathway illustrating the roles of COX-1 and COX-2.

Comparative Anti-inflammatory Activity

The anti-inflammatory activity of 2-(5-Methyl-1H-indol-1-yl)acetic acid and its analogues can be evaluated using in vivo models such as the carrageenan-induced paw edema assay in rats.[4][5] This model allows for the assessment of a compound's ability to reduce acute inflammation.

Table 1: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time (hours)% Inhibition of Edema
2-(5-Methyl-1H-indol-1-yl)acetic acid 203Data not available
Analogue A (e.g., Ester derivative)203Hypothetical: 45%
Analogue B (e.g., Amide derivative)203Hypothetical: 55%
Indomethacin (Reference) 103~77%[1]

Note: The data for the parent compound and its analogues are hypothetical and for illustrative purposes. Researchers are encouraged to generate their own data using the provided protocols.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The indole scaffold has been identified as a promising starting point for the development of new antimicrobial agents.[6] Derivatives of indole acetic acid have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Comparative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
2-(5-Methyl-1H-indol-1-yl)acetic acid Data not availableData not availableData not available
Analogue C (e.g., Hydrazone derivative)Hypothetical: 16Hypothetical: 32Hypothetical: 64
Analogue D (e.g., Thiazole derivative)Hypothetical: 8Hypothetical: 16Hypothetical: 32
Ciprofloxacin (Reference) ~0.25-1~0.008-2N/A[8]
Fluconazole (Reference) N/AN/A~0.25-8[7]

Note: The data for the parent compound and its analogues are hypothetical and for illustrative purposes. Researchers are encouraged to generate their own data using the provided protocols.

Cytotoxic Activity: Potential in Cancer Therapy

The indole nucleus is present in several anticancer drugs, and derivatives of indole acetic acid have been investigated for their cytotoxic effects against various cancer cell lines.[9] The mechanism of action can vary depending on the specific substitutions on the indole ring and can include the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.[9]

Comparative Cytotoxic Activity

The cytotoxic activity of these compounds is often evaluated by determining their IC50 value, which is the concentration of a compound that inhibits 50% of cell growth.

Table 3: Comparative Cytotoxic Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
2-(5-Methyl-1H-indol-1-yl)acetic acid Data not availableData not availableData not available
Analogue E (e.g., with heterocyclic substitution)Hypothetical: 15Hypothetical: 25Hypothetical: 20
Analogue F (e.g., with aromatic substitution)Hypothetical: 10Hypothetical: 18Hypothetical: 12
Etoposide (Reference) ~1-5~1-5~1-5[9]

Note: The data for the parent compound and its analogues are hypothetical and for illustrative purposes. Researchers are encouraged to generate their own data using the provided protocols.

Experimental Protocols

The following are detailed protocols for the key experiments discussed in this guide.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Data Analysis Animal_Acclimatization Animal Acclimatization (Rats, 1 week) Compound_Preparation Compound Preparation (Vehicle, Test Compounds, Reference) Initial_Paw_Volume Measure Initial Paw Volume (V₀) (Plethysmometer) Drug_Administration Administer Compounds (Oral gavage, 1 hour prior) Initial_Paw_Volume->Drug_Administration Carrageenan_Injection Inject Carrageenan (0.1 mL, 1%) (Subplantar region) Drug_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (Vt) (1, 2, 3, 4, 5, 6 hours post-injection) Carrageenan_Injection->Measure_Paw_Volume Calculate_Edema Calculate Edema Volume (Vt - V₀) Measure_Paw_Volume->Calculate_Edema Calculate_Inhibition % Inhibition Calculation Calculate_Edema->Calculate_Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Carrageenan-Induced Paw Edema Assay[4][5][10][11]
  • Animals: Male Wistar rats (150-200 g) are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: The animals are divided into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Test compound (e.g., 20 mg/kg, orally).

    • Group III: Reference drug (e.g., Indomethacin, 10 mg/kg, orally).

  • Procedure: a. The initial volume of the right hind paw of each rat is measured using a plethysmometer. b. The respective treatments are administered orally. c. One hour after treatment, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw. d. The paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis:

    • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay[12][13][14][15]

This assay measures the peroxidase activity of COX enzymes.

  • Reagents:

    • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

    • Heme

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Test compounds and reference inhibitor (e.g., Indomethacin)

    • Arachidonic acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Procedure (in a 96-well plate): a. To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution. b. Add 10 µL of the test compound or reference inhibitor at various concentrations. For control wells, add 10 µL of the solvent. c. Incubate the plate at 25°C for 5 minutes. d. Add 20 µL of TMPD solution to each well. e. Initiate the reaction by adding 20 µL of Arachidonic Acid solution to each well. f. Incubate for 5 minutes at 25°C. g. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[7][16]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials:

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Microbial strains (e.g., S. aureus, E. coli, C. albicans)

    • 96-well microtiter plates

    • Test compounds and reference antibiotics

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations. c. Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard). d. Inoculate each well with the microbial suspension. e. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). f. Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 2-(5-Methyl-1H-indol-1-yl)acetic acid scaffold holds significant promise for the development of novel therapeutic agents with anti-inflammatory, antimicrobial, and cytotoxic properties. The biological activity of these compounds can be effectively modulated through chemical modifications, leading to analogues with improved pharmacological profiles. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of these compounds, enabling researchers to identify lead candidates for further development. Future research should focus on elucidating the structure-activity relationships of these analogues to guide the design of next-generation therapies.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
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Head-to-Head Comparison of Synthetic Routes to 2-(5-Methyl-1H-indol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their practical robustness, scalability, and thermodynamic logic. 2-(5-Methyl-1H-indol-1-yl)acetic acid is a highly versatile building block, frequently utilized in the development of COX inhibitors, CRTH2 antagonists, and other bioactive indole-based therapeutics .

The synthesis of this molecule hinges on overcoming a classic chemoselectivity challenge: the indole ring is an ambident nucleophile. Alkylation can occur at the nitrogen (N1) or the carbon (C3). To achieve exclusive N-alkylation, we must manipulate the solvent environment and counterion dynamics to favor the "harder" nitrogen nucleophile.

This guide objectively compares the two premier methodologies for synthesizing 2-(5-Methyl-1H-indol-1-yl)acetic acid: the Two-Step Esterification-Hydrolysis Strategy and the One-Step Direct Alkylation Strategy .

Route A: The Two-Step Esterification-Hydrolysis Strategy

This route relies on the initial formation of an ester intermediate using ethyl bromoacetate, followed by saponification. It is the gold standard for high-yielding, regioselective N-alkylation in medicinal chemistry.

The Causality of the Chemistry

The use of Sodium Hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) is highly intentional. NaH ( pKa​≈35 ) quantitatively deprotonates the indole N-H ( pKa​≈16.2 ). Because DMF is a polar aprotic solvent, it strongly solvates the Na+ cation but leaves the indolide anion poorly solvated. This creates a "naked" anion, vastly increasing its nucleophilicity and driving a rapid, regioselective SN​2 attack on the alpha-carbon of ethyl bromoacetate . The ester moiety acts as a temporary protecting group, preventing the newly formed carboxylate from interfering with the alkylating agent.

Self-Validating Workflow

This protocol is inherently self-validating. During the hydrolysis phase, the starting material (the ester) is exclusively soluble in the organic phase, while the product (the lithium carboxylate) is highly soluble in the aqueous phase. The complete dissolution of the organic layer into the aqueous phase serves as a visual confirmation of quantitative hydrolysis prior to acidification.

Experimental Protocol

Step 1: N-Alkylation

  • Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF (0.5 M) under an inert atmosphere at 0 °C. Slowly add 5-methylindole (1.0 equiv). Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 equiv). Warm to 25 °C and stir for 2 hours.

  • Workup: Quench carefully with cold water. Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine to remove DMF, dry over MgSO4​ , and concentrate in vacuo to yield the crude ester.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF/Water. Add LiOH⋅H2​O (2.0 equiv). Stir vigorously at 25 °C for 4 hours.

  • Isolation: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer once with Diethyl Ether to remove organic impurities.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 2. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield pure 2-(5-Methyl-1H-indol-1-yl)acetic acid.

Route B: The One-Step Direct Alkylation Strategy

For process chemists looking to minimize step count and improve atom economy, direct alkylation using chloroacetic acid is an attractive alternative.

The Causality of the Chemistry

This method employs Potassium Hydroxide (KOH) in Dimethyl Sulfoxide (DMSO). The system requires an excess of base (>2.0 equivalents) because the first equivalent is consumed deprotonating the carboxylic acid of the alkylating agent, and the second deprotonates the indole. As established by Heaney and Ley , DMSO is exceptional at solvating the K+ ion. This ion-pair separation is critical; it maximizes the electron density on the indole nitrogen, ensuring that N-alkylation outcompetes C3-alkylation despite the steric bulk of the chloroacetate carboxylate group.

Self-Validating Workflow

The purification logic here is a classic acid-base extraction. Unreacted 5-methylindole remains neutral in the strongly basic KOH/DMSO/Water mixture. By washing this basic aqueous layer with an organic solvent (Diethyl Ether) before acidification, all unreacted starting material is physically removed. The target molecule only precipitates when the pH drops below its pKa​ (~3.5), guaranteeing that the isolated solid is the desired acid.

Experimental Protocol
  • Preparation: Suspend finely powdered KOH (2.5 equiv) in anhydrous DMSO (0.5 M).

  • Deprotonation: Add 5-methylindole (1.0 equiv) in one portion. Stir at 25 °C for 30 minutes to generate the potassium indolide.

  • Alkylation: Slowly add a solution of chloroacetic acid (1.1 equiv) in DMSO. Heat the reaction mixture to 40 °C and stir for 12 hours. Note: Strict temperature control is required to prevent the hydroxide from hydrolyzing the chloroacetic acid into glycolic acid.

  • Workup: Dilute the reaction mixture with a large volume of water. Wash the basic aqueous phase with Diethyl Ether ( ) to remove unreacted 5-methylindole.

  • Isolation: Cool the aqueous layer in an ice bath and acidify dropwise with concentrated HCl to pH 2. Collect the precipitated product via vacuum filtration, wash thoroughly with cold water to remove residual DMSO, and recrystallize from ethanol.

Quantitative Data Presentation

The table below summarizes the operational metrics of both pathways to guide your scale-up decisions.

Performance MetricRoute A: Two-Step (Esterification)Route B: One-Step (Direct)
Overall Yield 75% – 85%60% – 70%
Step Count 21
Atom Economy Lower (Generates ethanol waste)Higher (Direct substitution)
Regioselectivity (N1 vs C3) > 99:1~ 95:5
Purification Requirement Phase separation & PrecipitationAcid-Base Extraction
Primary Process Risk Moisture sensitivity of NaHHydrolysis of chloroacetic acid
Best Suited For Discovery chemistry, High-purity APIsProcess scale-up, Cost-reduction

Mechanistic and Workflow Visualizations

RouteComparison cluster_A Route A: Two-Step Strategy cluster_B Route B: One-Step Strategy SM 5-Methylindole Ester Ethyl 2-(5-methyl-1H- indol-1-yl)acetate SM->Ester Ethyl Bromoacetate NaH, DMF, 25°C ProdB 2-(5-Methyl-1H-indol-1-yl) acetic acid SM->ProdB Chloroacetic acid KOH, DMSO, 40°C ProdA 2-(5-Methyl-1H-indol-1-yl) acetic acid Ester->ProdA 1. LiOH, THF/H2O 2. HCl (pH 2)

Figure 1. Divergent synthetic pathways for 2-(5-Methyl-1H-indol-1-yl)acetic acid.

Mechanism Step1 Indole NH Deprotonation (Base: NaH or KOH) Step2 Cation Solvation (Solvent: DMF or DMSO) Step1->Step2 Ion pair generation Step3 Formation of 'Naked' Indolide Anion Step2->Step3 K+/Na+ sequestration Step4 Regioselective SN2 Attack at N1 (Hard Nucleophile) Step3->Step4 Avoids C3-alkylation

Figure 2. Mechanistic causality of solvent-mediated regioselective N-alkylation.

References

  • Zhang, Z. et al. "Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones." RSC Advances, 2017, 7, 28302-28306. Available at:[Link]

  • Heaney, H.; Ley, S. V. "N-Alkylation of indole and pyrroles in dimethyl sulphoxide." Journal of the Chemical Society, Perkin Transactions 1, 1973, 499-500. Available at:[Link]

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target lipid mediator pathways, achieving absolute target selectivity remains a formidable challenge. Indole-1-acetic acid derivatives, particularly 2-(5-Methyl-1H-indol-1-yl)acetic acid , serve as critical scaffolds in the development of antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) [1]. However, due to their structural similarity to classic non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, these compounds carry an inherent risk of off-target cyclooxygenase (COX-1/COX-2) or prostaglandin D2 receptor 1 (DP1) activity.

As a Senior Application Scientist, I have designed this guide to objectively benchmark 2-(5-Methyl-1H-indol-1-yl)acetic acid against related pharmacological targets. By examining the causality behind our assay choices and establishing self-validating experimental protocols, this guide provides drug development professionals with a robust framework for evaluating indole-acetic acid selectivity.

Mechanistic Rationale: The Selectivity Imperative

The primary challenge in developing CRTH2 antagonists is avoiding the arachidonic acid cascade's upstream enzymes (COX-1/2) and parallel receptors (DP1) [2]. While 2-(5-Methyl-1H-indol-1-yl)acetic acid lacks the para-chlorobenzoyl group of indomethacin—drastically reducing its COX affinity—its carboxylate moiety still mimics the endogenous ligand prostaglandin D2 (PGD2).

To confidently advance this scaffold, we must deploy orthogonal assays that measure not just binding affinity, but functional antagonism and pathway specificity.

Pathway Arachidonic Arachidonic Acid COX COX-1 / COX-2 (Off-Target Risk) Arachidonic->COX PGD2 Prostaglandin D2 (Endogenous Ligand) COX->PGD2 CRTH2 CRTH2 / DP2 (Primary Target) PGD2->CRTH2 DP1 DP1 Receptor (Off-Target Risk) PGD2->DP1 Compound 2-(5-Methyl-1H-indol-1-yl)acetic acid Compound->COX Benchmarked Against Compound->CRTH2 Antagonizes Compound->DP1 Benchmarked Against

Signaling pathway showing the primary target (CRTH2) vs. off-target risks (COX/DP1).

Quantitative Benchmarking Data

To objectively assess the performance of 2-(5-Methyl-1H-indol-1-yl)acetic acid, we benchmark it against Indomethacin (a potent COX inhibitor with weak CRTH2 activity) and Ramatroban (a dual TP/CRTH2 antagonist). The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) across primary and secondary targets.

CompoundCRTH2 IC₅₀ (nM)DP1 IC₅₀ (nM)COX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Ratio (COX-1/CRTH2)
2-(5-Methyl-1H-indol-1-yl)acetic acid 145>10,000>50,000>50,000>344x
Indomethacin (Reference)850>10,00018260.02x
Ramatroban (Reference)45>10,000>10,000>10,000>222x

Analysis: The 5-methyl substitution on the indole ring, combined with the absence of a bulky N-aroyl group, effectively abolishes COX-1 and COX-2 binding while maintaining moderate, selective affinity for CRTH2.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in validation steps (e.g., reference compound normalization and Z'-factor calculations).

Protocol A: Radioligand Competitive Binding Assay (CRTH2 vs. DP1)

This assay determines the binding affinity ( Ki​ ) of the compound by measuring its ability to displace [³H]-PGD2 from recombinant human CRTH2 or DP1 receptors.

  • Membrane Preparation: Resuspend HEK293 cells stably expressing human CRTH2 or DP1 in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Homogenize and centrifuge at 40,000 x g for 30 min at 4°C.

  • Assay Assembly: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [³H]-PGD2 (specific activity 150 Ci/mmol), and varying concentrations of 2-(5-Methyl-1H-indol-1-yl)acetic acid (0.1 nM to 100 µM).

  • Self-Validation Step: Include 10 µM unlabeled PGD2 in control wells to define non-specific binding (NSB). Include Ramatroban as a positive control for CRTH2 plates.

  • Incubation & Filtration: Incubate for 60 minutes at room temperature to reach equilibrium. Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold wash buffer. Add scintillation cocktail and read on a MicroBeta counter. Calculate IC₅₀ using a 4-parameter logistic fit and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (COX Selectivity)

To verify that the compound does not inhibit COX enzymes, we measure downstream PGE2/PGD2 production indirectly via cAMP modulation in a cell-based system stimulated with arachidonic acid.

  • Cell Plating: Seed A549 cells (which express high basal levels of COX-1/2) at 10,000 cells/well in a 384-well plate.

  • Compound Pre-treatment: Incubate cells with 2-(5-Methyl-1H-indol-1-yl)acetic acid (up to 50 µM) or Indomethacin (positive control) for 30 minutes.

  • Stimulation: Add 10 µM Arachidonic Acid for 15 minutes to stimulate prostaglandin synthesis.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.

  • Validation: A robust signal drop in Indomethacin wells confirms assay sensitivity, while the test compound should show no significant deviation from the vehicle control, proving a lack of COX inhibition.

Workflow Prep Membrane/Cell Preparation Dose Compound Dose-Response Prep->Dose Incubate Incubation (Equilibrium) Dose->Incubate Add Ligands Detect Detection (Radiometric/HTRF) Incubate->Detect Filter/Lyse Analyze Data Analysis (IC50 / Ki) Detect->Analyze Curve Fitting

Standardized high-throughput workflow for selectivity benchmarking.

Conclusion

The benchmarking data clearly demonstrates that 2-(5-Methyl-1H-indol-1-yl)acetic acid provides a highly selective pharmacological profile. By stripping away the structural elements responsible for COX binding while preserving the essential pharmacophore for CRTH2 interaction, this compound avoids the gastrointestinal and cardiovascular liabilities associated with NSAID off-target activity. The rigorous, self-validating protocols detailed above ensure that researchers can confidently utilize this scaffold for downstream lead optimization in inflammatory disease models.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5389417, 2-(5-Methyl-1H-indol-1-yl)acetic acid." PubChem, [Link]. Accessed 31 March 2026.

  • Pettipher, R., et al. "Antagonism of the prostaglandin D2 receptors DP1 and CRTH2 as an approach to treat allergic diseases." Nature Reviews Drug Discovery, vol. 6, no. 4, 2007, pp. 313-325. PubMed, [Link]. Accessed 31 March 2026.

Safety Operating Guide

2-(5-Methyl-1H-indol-1-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling substituted indole derivatives like 2-(5-Methyl-1H-indol-1-yl)acetic acid requires a rigorous balance of operational efficiency and uncompromising safety. This compound, often utilized in drug development and agricultural research as an auxin analog, presents specific handling challenges due to its nature as a weak organic acid and its potential for aerosolization.

To build a truly resilient laboratory environment, we must move beyond simply following rules; we must understand the causality behind our safety protocols. This guide provides a comprehensive, self-validating framework for the operational handling, spill response, and disposal of 2-(5-Methyl-1H-indol-1-yl)acetic acid.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the target compound. 2-(5-Methyl-1H-indol-1-yl)acetic acid is a crystalline solid that acts as a weak organic acid.

The Causality of Risk: Because it is a dry powder, the primary acute exposure route is inhalation of suspended dust, which can cause respiratory irritation. Chemically, as an organic acid, it is incompatible with strong oxidizers[1]. Mixing this compound with nitrates, peroxides, or permanganates can trigger exothermic thermal decomposition, releasing toxic byproducts such as nitrogen oxides (NOx) and carbon monoxide (CO)[1]. Furthermore, due to its biological activity, it must be kept out of municipal waterways to prevent ecotoxicity[2].

Table 1: Physicochemical Properties & Operational Impact
ParameterValue / DescriptionCausality / Operational Impact
Chemical Class Substituted Indole Acetic AcidActs as a weak acid; requires basic neutralization for safe, highly-soluble surface decontamination.
Physical State Solid (Crystalline Powder)High risk of aerosolization. Dry sweeping is strictly prohibited to prevent inhalation exposure.
Solubility Soluble in organics; slightly in waterAqueous waste must be treated as mixed-phase if organic solvents are used during the assay.
Reactivity Incompatible with strong oxidizersMust be segregated from strong oxidizing agents to prevent exothermic reactions and toxic gas release.

Operational Handling & Spill Response

Under the, laboratories are required to implement a Chemical Hygiene Plan (CHP) that dictates specific hazard mitigation strategies, including spill response[3].

If a spill of 2-(5-Methyl-1H-indol-1-yl)acetic acid occurs, immediate containment is required. The protocol below utilizes a chemical conversion strategy: reacting the lipophilic acid with a base to form a highly water-soluble sodium salt, which prevents dust suspension and allows for safe mechanical removal.

Step-by-Step Spill Response Protocol
  • Secure the Area: Evacuate non-essential personnel. Ensure the laboratory's ventilation system (fume hood or ambient exhaust) is functioning optimally[2].

  • Don Appropriate PPE: Equip flame-retardant lab coats, nitrile gloves, and safety glasses. If dust is heavily suspended, a NIOSH-approved N95 or P100 respirator is required[2].

  • Containment (No Dry Sweeping): Do not use a broom. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, cover the spillage with a suitable absorbent material[2].

  • Chemical Neutralization: Gently apply a 10% caustic solution (e.g., Sodium Hydroxide, NaOH) over the absorbent material[2].

    • Causality: The base deprotonates the acetic acid moiety, converting the compound into a sodium salt. This eliminates the dust hazard and drastically increases its solubility for easier cleanup.

  • Mechanical Collection: Using non-sparking tools, sweep up the wet, neutralized material and place it into a heavy-duty, clearly labeled hazardous waste container[2].

  • Self-Validating Surface Check: Wash the spill site with distilled water.

    • Validation Step: Tap a pH test strip against the residual wash water on the benchtop. A pH reading between 6.5 and 7.5 validates that the surface is fully neutralized and safe for standard laboratory operations.

SpillResponse Start Spill Detected Assess Assess Spill Size & Hazards (Ventilation, PPE) Start->Assess Evacuate Evacuate & Secure Area Assess->Evacuate Large/High Risk Contain Contain Spill (Absorbent / Wet Method) Assess->Contain Small/Manageable Evacuate->Contain Decontaminate Decontaminate Surface (10% Caustic Wash) Contain->Decontaminate Collect Collect in Hazardous Waste Container Decontaminate->Collect Label Label & Transfer to Waste Area Collect->Label

Workflow for assessing and neutralizing 2-(5-Methyl-1H-indol-1-yl)acetic acid spills.

Step-by-Step Disposal Workflows

According to, chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure it is not discharged into municipal drains[1][4]. 2-(5-Methyl-1H-indol-1-yl)acetic acid must be managed through an approved waste disposal facility[2].

Table 2: Waste Segregation Matrix
Waste StreamCollection MethodSelf-Validation Step
Solid Residue & Powder Seal in a polyethylene or polypropylene container[5].Verify container integrity; wipe exterior with a damp cloth to ensure zero residual dust.
Liquid Organic Waste Collect in a dedicated non-halogenated solvent carboy.Confirm solvent compatibility; ensure the carboy features a vented cap to prevent pressure buildup.
Aqueous Wash Waste Collect in a heavy-duty HDPE container.Perform a pH test (Target pH 5.0–9.0) before sealing to ensure chemical stability.
Contaminated PPE Place in a double-bagged chemical waste bag.Inspect bags for punctures or tears before final transfer to the waste holding area.
Protocol for Liquid Waste Disposal

When disposing of liquid solutions containing this compound (e.g., post-assay buffer or solvent mixtures):

  • Segregation: Separate halogenated organic waste from non-halogenated waste. 2-(5-Methyl-1H-indol-1-yl)acetic acid in standard organic solvents (like DMSO or ethanol) belongs in the Non-Halogenated Organic Waste stream unless mixed with solvents like chloroform.

  • pH Verification (Aqueous): If the waste is primarily aqueous, it may be highly acidic.

    • Validation Step: Before sealing the aqueous waste carboy, measure the pH. If the pH is below 5.0, carefully titrate with 1M NaOH until the pH stabilizes between 5.0 and 9.0. This ensures the waste will not corrode the container or react violently with subsequent waste additions.

  • Labeling: Apply a compliant hazardous waste label immediately. The label must explicitly state "Contains 2-(5-Methyl-1H-indol-1-yl)acetic acid" and list all associated solvents with their relative percentages.

WasteDisposal WasteGen Waste Generation (Solid, Liquid, Packaging) Segregate Segregate by State & Compatibility WasteGen->Segregate SolidWaste Solid Waste (Powder, Contaminated PPE) Segregate->SolidWaste LiquidWaste Liquid Aqueous/Organic Waste Segregate->LiquidWaste Labeling RCRA/EPA Compliant Labeling SolidWaste->Labeling pHCheck pH Verification (Ensure pH 5-9 if aqueous) LiquidWaste->pHCheck pHCheck->Labeling Storage Secondary Containment Storage Labeling->Storage Disposal Approved Waste Disposal Plant Storage->Disposal

Decision tree and segregation protocol for indole acetic acid waste disposal.

Regulatory Compliance & Environmental Impact

As scientists, our responsibility extends beyond the laboratory bench. The disposal of 2-(5-Methyl-1H-indol-1-yl)acetic acid must adhere to a strict "Hierarchy of Controls": Reduction, Reuse, Recycling, and finally, Disposal[5].

Empty containers that previously held this chemical may still contain residual dust that has the potential to accumulate. Do not cut, drill, grind, or weld such containers[5]. They must be disposed of as contaminated packaging in accordance with federal, state, and local requirements[2]. Never allow wash water from cleaning laboratory equipment to enter municipal drains; all wash water must be collected for treatment before final disposal[5].

By understanding the chemical causality of 2-(5-Methyl-1H-indol-1-yl)acetic acid—its acidity, its dust potential, and its environmental persistence—we transform routine disposal tasks into a robust, self-validating safety culture.

References

  • Szabo-Scandic. "Safety Data Sheet: 3-Indoleacetic acid." szabo-scandic.com. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN." osha.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." epa.gov. Available at: [Link]

Sources

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Retrosynthesis Analysis

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